Boc-p-iodo-DL-Phe-OH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZDBGQWRBTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62129-44-6 | |
| Record name | N-Boc-4-iodo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-p-iodo-DL-Phe-OH for Researchers and Drug Development Professionals
Introduction: N-tert-Butoxycarbonyl-para-iodo-DL-phenylalanine (Boc-p-iodo-DL-Phe-OH) is a non-natural amino acid derivative of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug development. The incorporation of an iodine atom onto the phenyl ring of phenylalanine provides a versatile functional handle for a variety of chemical modifications, most notably for cross-coupling reactions and radio-labeling. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled incorporation into peptide chains using standard solid-phase or solution-phase synthesis methodologies. This technical guide provides a comprehensive overview of the properties, experimental applications, and potential biological significance of this compound.
Core Properties of this compound and its Stereoisomers
The physicochemical properties of this compound and its corresponding L- and D-enantiomers are crucial for their application in synthesis and drug design. These properties are summarized in the tables below, compiled from various chemical suppliers and research articles.
Table 1: General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₁₈INO₄ | [1][2] |
| Molecular Weight | 391.2 g/mol | [1][2] |
| Appearance | White to off-white or light yellow powder/solid | |
| Storage Conditions | 2-8°C | [1][2] |
Table 2: Physical Properties of this compound and its Stereoisomers
| Compound | CAS Number | Melting Point (°C) | Optical Rotation ([α]D) | Purity |
| This compound | 103882-09-3 | 163-169 | Not Applicable | ≥ 99% (HPLC)[2] |
| Boc-p-iodo-L-Phe-OH | 62129-44-6 | ~150 (dec.) | +22.5±3° (c=1% in ethyl acetate) | ≥ 99.0% (TLC) |
| Boc-p-iodo-D-Phe-OH | 176199-35-2 | 118-124 | -22.5±1° (c=1.202% in AcOEt) | ≥ 98% (HPLC)[1] |
Table 3: Solubility and Spectroscopic Data
| Property | Data |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. |
| ¹H NMR (Representative for L-isomer in DMSO-d6) | δ 7.49 (d, J = 7.8 Hz, 2H), 6.88 (d, J = 7.8 Hz, 2H), 5.80 (d, J = 5.9 Hz, 1H), 3.68 (d, J = 5.5 Hz, 1H), 3.00-2.90 (m, 1H), 2.87- 2.75 (m, 1H), 1.35-1.15 (m, 9H) |
| Mass Spectrometry | The labile Boc group can lead to a characteristic neutral loss of 100 Da (C₅H₈O₂) during collision-induced dissociation (CID) in MS/MS analysis.[3] |
Key Experimental Protocols
This compound is a valuable building block in several key experimental procedures, primarily in peptide synthesis and the generation of biaryl-containing molecules through cross-coupling reactions.
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
The Boc protection strategy is a well-established method for the stepwise synthesis of peptides on a solid support. The general workflow for incorporating this compound into a peptide sequence is outlined below.
Experimental Workflow for Boc-SPPS
References
Technical Guide: Solubility Profile of Boc-p-iodo-DL-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-(tert-butoxycarbonyl)-4-iodo-DL-phenylalanine (Boc-p-iodo-DL-Phe-OH), a key building block in peptide synthesis and medicinal chemistry. Understanding the solubility characteristics of this compound is critical for its effective use in reaction setups, purification processes, and analytical procedures. This document outlines its known solubility in common laboratory solvents, provides detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Physicochemical Properties and Solubility Overview
This compound is a derivative of the amino acid phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and an iodine atom at the para position of the phenyl ring. The Boc group is lipophilic and enhances the compound's stability and solubility in many organic solvents, a common characteristic for protected amino acids.[1][2][3][4] Conversely, the free carboxylic acid provides some capacity for interaction with polar, protic solvents. The presence of the iodine atom further increases the molecular weight and can influence intermolecular interactions.
While precise quantitative solubility data (e.g., mg/mL) for the DL-racemic mixture is not widely published, qualitative data from chemical suppliers and analogous compounds provide a strong predictive profile. The compound is generally characterized as being soluble in a range of polar aprotic and chlorinated organic solvents and sparingly soluble in water.[5]
Quantitative and Qualitative Solubility Data
The following table summarizes the available solubility information for this compound and its L-enantiomer, which is expected to have very similar solubility characteristics. The data is primarily qualitative, derived from supplier technical data sheets.
| Solvent | Chemical Formula | Solubility Profile | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[5] | Room Temp. | A common solvent for hydrophobic compounds; hygroscopic nature can impact results.[6] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[5] | Room Temp. | Frequently used in peptide synthesis and purification. |
| Chloroform | CHCl₃ | Soluble[5] | Room Temp. | A common chlorinated solvent for organic synthesis. |
| Ethyl Acetate | C₄H₈O₂ | Soluble[5] | Room Temp. | Often used in extraction and chromatography. |
| Acetone | C₃H₆O | Soluble[5] | Room Temp. | A polar aprotic solvent with broad utility. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | Room Temp. | A high-purity, anhydrous grade is recommended to avoid degradation of the Boc group.[7] |
| Water | H₂O | Slightly Soluble[5] | Room Temp. | The hydrophobic Boc group and iodophenyl ring limit aqueous solubility.[3] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility values, the following standard laboratory protocols are recommended. The gravimetric method is a straightforward and reliable approach for determining solubility.
This method determines solubility by creating a saturated solution, separating the dissolved solute from the excess solid, and measuring the mass of the dissolved solute after solvent evaporation.[8]
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid)
-
High-purity anhydrous solvent of interest
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Rotary evaporator or nitrogen stream for solvent evaporation
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The visible presence of undissolved solid is necessary to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in the shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 5000 x g for 10 minutes) to pellet the excess, undissolved solid.
-
Supernatant Extraction: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a micropipette. Filter the supernatant through a syringe filter to remove any remaining particulates.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Completely evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
Final Measurement: Once the solvent is fully removed, place the vial in a vacuum desiccator to remove any residual solvent traces. Re-weigh the vial containing the dried solute.
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn (mL)
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining solubility.
Caption: Workflow for Gravimetric Solubility Determination.
References
A Technical Guide to N-Boc-4-iodo-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-Boc-4-iodo-DL-phenylalanine, a key synthetic building block in medicinal chemistry and peptide science. It details the compound's properties, a representative synthesis protocol, and its primary applications, with a focus on its role in drug discovery and development.
Compound Identification and Properties
N-Boc-4-iodo-DL-phenylalanine is a derivative of the essential amino acid phenylalanine. It is distinguished by two critical modifications: a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and an iodine atom at the para (4-position) of the phenyl ring. The Boc group provides stability and facilitates controlled reactions during peptide synthesis, while the iodine atom offers a versatile site for further chemical modifications.[1][2]
While a specific CAS number for the racemic DL-mixture is not prominently available, the individual enantiomers are well-documented:
The quantitative physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of N-Boc-4-iodo-phenylalanine
| Property | Value | References |
| Molecular Formula | C₁₄H₁₈INO₄ | [3][5][7] |
| Molecular Weight | 391.20 g/mol | [3][5][7] |
| Melting Point | ~150 °C (decomposes) | [8][9] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Slightly soluble in water. | [3][8] |
| Purity (Typical) | ≥98% (HPLC) | [7] |
| Storage Conditions | Store at 0-8°C | [7] |
Synthesis of N-Boc-4-iodo-DL-phenylalanine
The synthesis of N-Boc-4-iodo-DL-phenylalanine can be conceptualized as a two-step process starting from 4-iodo-DL-phenylalanine. The first step involves the protection of the amino group with a Boc anhydride, followed by purification.
This protocol is a representative method adapted from procedures for similar amino acids.[10]
Materials:
-
4-Iodo-DL-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: Dissolve 4-Iodo-DL-phenylalanine (1 equivalent) in a 1:1 mixture of methanol and deionized water in a round-bottom flask.
-
Basification: Add triethylamine (2.5 equivalents) to the solution and stir until the amino acid is fully dissolved.
-
Boc Protection: Add di-tert-butyl dicarbonate (1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. b. Dilute the remaining aqueous solution with ethyl acetate. c. Transfer the mixture to a separatory funnel and acidify to a pH of 2-3 by slowly adding 1 M HCl. d. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. e. Combine all organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-Boc-4-iodo-DL-phenylalanine can be purified by recrystallization or column chromatography to yield a white solid.
Key Applications in Research and Development
N-Boc-4-iodo-DL-phenylalanine is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.
-
Peptide Synthesis: The compound is a crucial component in Solid Phase Peptide Synthesis (SPPS).[1] It allows for the site-specific incorporation of an iodinated phenylalanine residue into a peptide sequence. The Boc group serves as a temporary protecting group for the N-terminus, which is cleaved during each cycle of amino acid addition.[2][11] This modification can be used to enhance biological activity or introduce a unique chemical handle for further modification.[1]
-
Drug Development: The unique properties of this compound make it valuable for designing novel therapeutics.[1] The iodophenyl moiety can influence the peptide's conformation and binding affinity to biological targets. Furthermore, the iodine atom serves as a key precursor for introducing more complex functionalities via cross-coupling reactions, such as Suzuki or Stille couplings, enabling the creation of diverse molecular libraries for drug screening.[2][5]
-
Radiolabeling and Bioconjugation: The presence of a stable iodine atom makes this amino acid derivative an excellent candidate for radiolabeling studies.[2][7] By substituting the stable ¹²⁷I isotope with a radioactive isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I), peptides containing this residue can be used as tracers in biological assays or as imaging agents in diagnostic medicine (e.g., SPECT or PET imaging).[2][12]
-
Protein Engineering and Interaction Studies: Incorporating this unnatural amino acid into proteins allows researchers to probe protein structure and function. The iodinated residue can serve as a heavy atom for X-ray crystallography or as a spectroscopic probe to study protein-protein or protein-ligand interactions.[1]
Safety and Handling
As with all laboratory chemicals, N-Boc-4-iodo-DL-phenylalanine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
N-Boc-4-iodo-DL-phenylalanine is a high-value synthetic intermediate that serves as an enabling tool for scientific advancement.[2] Its strategic use in peptide synthesis, drug discovery, and radiolabeling underscores its importance in modern biochemical and pharmaceutical research. The ability to introduce a stable iodine atom provides a versatile handle for a wide range of chemical modifications, making it an indispensable component for developing novel peptides and small molecule therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Boc-4-iodo-L-phenylalanine, 98% | Fisher Scientific [fishersci.ca]
- 4. N-Boc-4-iodo-L-phenylalanine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. H51960.06 [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]
- 9. Boc-Phe(4-I)-OH = 99.0 TLC 62129-44-6 [sigmaaldrich.com]
- 10. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. N-Boc-3-iodo-DL-phenylalanine | 273221-73-1 | Benchchem [benchchem.com]
An In-depth Technical Guide to Boc-p-iodo-DL-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-tert-butyloxycarbonyl-p-iodo-DL-phenylalanine (Boc-p-iodo-DL-Phe-OH), a crucial building block in medicinal chemistry and peptide synthesis. Its unique structure, featuring a Boc-protected amine and an iodinated phenyl ring, offers significant advantages for designing novel therapeutics, diagnostic agents, and research tools.
Core Compound Data
This compound is a non-proteinogenic amino acid derivative. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the α-amino function, essential for controlled, stepwise peptide synthesis. The para-iodine atom on the phenyl ring serves as a versatile functional handle for further chemical modification and as a heavy atom for crystallographic studies or for radiolabeling.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound and its individual enantiomers for comparative purposes.
| Property | Boc-p-iodo-DL -Phe-OH | Boc-p-iodo-L -Phe-OH | Boc-p-iodo-D -Phe-OH |
| Molecular Weight | 391.2 g/mol [1] | 391.2 g/mol [2] | 391.2 g/mol |
| Molecular Formula | C₁₄H₁₈INO₄[1] | C₁₄H₁₈INO₄[2] | C₁₄H₁₈INO₄ |
| CAS Number | 103882-09-3[1] | 62129-44-6[2] | 176199-35-2 |
| Appearance | White to off-white powder | White to light yellow powder[2] | White to off-white powder |
| Melting Point | 163-169 °C[1] | ~150 °C (dec.)[2] | 118-124 °C |
| Purity (Typical) | ≥ 99% (HPLC)[1] | ≥ 99% (HPLC)[2] | ≥ 98% (HPLC) |
| Storage Conditions | 0-8 °C[1] | 2-8 °C[2] | 0-8 °C |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-terminal Boc protection of 4-iodo-DL-phenylalanine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the amino group.[3]
Materials:
-
4-iodo-DL-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1N Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
10% Citric Acid or 1N HCl solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolution: Dissolve 4-iodo-DL-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1N NaOH solution in a round bottom flask. Stir the mixture vigorously in an ice bath until the amino acid is fully dissolved.[4]
-
Reagent Addition: While maintaining the cold temperature and vigorous stirring, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution. The Boc₂O can be added portion-wise as a solid or dissolved in a minimal amount of 1,4-dioxane and added dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Wash the remaining aqueous solution with a non-polar solvent like hexane or diethyl ether to remove unreacted Boc₂O and other impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 by adding 10% citric acid or 1N HCl solution. The product, this compound, will precipitate as a white solid.
-
-
Extraction & Isolation:
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be further purified by recrystallization or flash column chromatography to achieve high purity.
Protocol 2: Incorporation into a Peptide via Boc-SPPS
This protocol outlines the use of this compound as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS).[5] The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents: e.g., HBTU/HOBt or DCC/HOBt
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., anisole)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the resin in DCM for 1-2 hours in the reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.
-
Peptide Elongation Cycle (for each amino acid): a. Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes. This exposes a free amine on the peptide-resin. Wash the resin thoroughly with DCM.[5] b. Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% DIPEA in DCM for 10-15 minutes. Wash the resin again with DCM and then DMF to prepare for coupling.[5] c. Coupling of this compound: i. In a separate vial, pre-activate this compound (3 equivalents relative to resin capacity) with a coupling reagent like HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.[5] ii. Add the activated amino acid solution to the neutralized peptide-resin. iii. Allow the coupling reaction to proceed for 2-4 hours. Monitor for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.[5] iv. After coupling, wash the resin thoroughly with DMF and DCM.
-
Repeat Cycle: Repeat step 3 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid like anhydrous HF or TFMSA with appropriate scavengers. (Caution: Strong acids like HF are extremely hazardous and require specialized equipment and safety protocols).
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the iterative cycle of deprotection, neutralization, and coupling for elongating a peptide chain on a solid support using the Boc protection strategy.
Caption: General workflow for one cycle of Boc Solid-Phase Peptide Synthesis.
Application in Drug Development
The iodophenyl moiety of this compound is a key feature for advanced applications. It enables post-synthesis modifications through cross-coupling reactions, allowing for the creation of diverse peptide libraries with tailored properties.
Caption: Logical relationships in the application of this compound.
References
Commercial Sourcing and Application of Boc-p-iodo-DL-Phe-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of N-tert-Butoxycarbonyl-p-iodo-DL-phenylalanine (Boc-p-iodo-DL-Phe-OH), a critical building block in synthetic chemistry, particularly in the development of novel peptides and therapeutic agents. This document outlines key commercial suppliers, provides a comparative analysis of product specifications, and details a representative experimental protocol for its application in solid-phase peptide synthesis (SPPS).
Introduction
This compound is a derivative of the amino acid phenylalanine, featuring a Boc (tert-butyloxycarbonyl) protecting group on the amine and an iodine atom at the para position of the phenyl ring. The Boc group provides temporary protection of the α-amino group during peptide synthesis, which can be readily removed under moderately acidic conditions.[1][2] The presence of the iodine atom offers unique properties, making it a valuable tool for researchers in medicinal chemistry and biochemistry. It can be used for introducing a heavy atom for crystallographic studies, as a handle for cross-coupling reactions to introduce further molecular diversity, or in the development of radiolabeled peptides for imaging and diagnostic applications.[3]
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound and its enantiomeric forms (L- and D-isomers). The choice of supplier may depend on factors such as purity, available quantities, cost, and delivery time. Below is a summary of offerings from prominent commercial vendors.
Table 1: Commercial Suppliers of this compound and Related Compounds
| Supplier | Product Name(s) | CAS Number | Purity/Assay | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | N-Boc-4-Iodo-DL-phenylalanine | 103882-09-3 | - | C14H18INO4 | 391.20 |
| Boc-Phe(4-I)-OH (L-isomer) | 62129-44-6 | ≥99.0% (TLC) | C14H18INO4 | 391.20 | |
| Chem-Impex | Boc-4-iodo-DL-phenylalanine | 103882-09-3 | ≥ 99% (HPLC) | C14H18INO4 | 391.2 |
| Boc-4-iodo-D-phenylalanine | 176199-35-2 | ≥ 98% (HPLC) | C14H18INO4 | 391.2 | |
| Thermo Scientific | N-Boc-4-iodo-L-phenylalanine | 62129-44-6 | 98% | C14H18INO4 | - |
| Biosynth | Boc-4-iodo-L-phenylalanine | 62129-44-6 | - | C14H18INO4 | 391.20 |
| AK Scientific | Boc-4-iodo-L-phenylalanine | 62129-44-6 | - | C14H18INO4 | 391.2 |
Note: Purity and availability are subject to change. It is recommended to consult the supplier's website for the most current information. The DL-racemic mixture and the individual L- and D-isomers are listed. Researchers should select the appropriate isomer for their specific application.
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of a Boc-protected amino acid into a growing peptide chain on a solid support.
General Protocol for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines the key steps for incorporating an amino acid, such as this compound, into a peptide sequence using the Boc/Bzl protection strategy.[2]
1. Resin Preparation and First Amino Acid Coupling:
-
The synthesis begins with a solid support (resin), such as Merrifield or PAM resin.
-
The C-terminal amino acid of the target peptide is covalently attached to the resin.[][5]
2. Deprotection of the N-α-Boc Group:
-
The Boc protecting group of the resin-bound amino acid is removed to expose the free amine for the next coupling cycle.
-
Reagent: Typically, a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is used.[1][2]
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the 50% TFA/DCM solution for approximately 20-30 minutes at room temperature.
-
Filter and wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.
-
3. Neutralization:
-
The resulting TFA salt of the N-terminal amine must be neutralized to the free amine before coupling.
-
Reagent: A solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.
-
Procedure:
-
Treat the resin with the DIEA solution for 5-10 minutes.
-
Filter and wash the resin with DCM and then with dimethylformamide (DMF) to prepare for the coupling step.
-
4. Coupling of the Next Boc-Protected Amino Acid:
-
The next amino acid in the sequence (e.g., this compound) is activated and coupled to the free N-terminal amine of the peptide-resin.
-
Reagents:
-
Boc-amino acid (e.g., this compound)
-
A coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).[]
-
An activator/racemization suppressant like 1-hydroxybenzotriazole (HOBt) may be used with carbodiimide coupling reagents.
-
-
Procedure:
-
Dissolve the Boc-amino acid and coupling reagents in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
5. Washing:
-
After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[]
6. Cycle Repetition:
-
Steps 2 through 5 are repeated for each subsequent amino acid in the peptide sequence until the desired peptide is assembled.
7. Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Reagent: Strong acids such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) are typically used in Boc-SPPS.[2][5] Scavengers like anisole or thioanisole are added to prevent side reactions.
-
Procedure: The peptide-resin is treated with the cleavage cocktail for a specified time, after which the crude peptide is precipitated with cold diethyl ether, collected, and dried.
8. Purification and Analysis:
-
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide are confirmed by techniques such as mass spectrometry (MS) and analytical HPLC.
Quality Control and Analysis
Ensuring the quality of this compound is crucial for successful peptide synthesis. Key analytical techniques for quality control include:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the amino acid derivative. Chiral HPLC can be employed to assess the enantiomeric purity of the L- and D-isomers.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): A rapid method to assess purity and monitor reaction progress.
Visualizing Workflows and Pathways
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for sourcing and verifying the quality of a chemical reagent like this compound for research and development.
Caption: Workflow for procuring and verifying the quality of chemical reagents.
Illustrative Signaling Pathway Application
Peptides synthesized using this compound can be designed to interact with various cellular signaling pathways. For example, a peptide could be developed as an inhibitor of a protein-protein interaction (PPI) that is critical for a disease-related pathway. The iodinated phenylalanine could serve as a structural probe or a site for further modification. The diagram below illustrates a generic signaling cascade that could be targeted by such a synthetic peptide.
Caption: Generic signaling pathway targeted by a synthetic peptide inhibitor.
References
The Role of Iodinated Phenylalanine Derivatives in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Iodinated phenylalanine derivatives have emerged as versatile tools in biomedical research, with significant applications in diagnostic imaging, targeted cancer therapy, and the fundamental study of amino acid transport systems. Their ability to be labeled with various iodine radioisotopes makes them powerful probes for Single-Photon Emission Computed Tomography (SPECT) and targeted radionuclide therapy. This technical guide provides an in-depth overview of the core applications, experimental methodologies, and key data associated with these compounds.
Core Applications in Research
The primary research applications of iodinated phenylalanine derivatives are centered on oncology, particularly in the imaging and treatment of tumors that overexpress specific amino acid transporters.
Tumor Imaging with SPECT
Radioiodinated phenylalanine analogs, such as p-[¹²³I]iodo-L-phenylalanine (IPA), are valuable tracers for SPECT imaging of various cancers, most notably gliomas.[1] Malignant cells often exhibit an increased metabolic rate and upregulate amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high demand for nutrients.[2][3] Iodinated phenylalanine derivatives mimic natural phenylalanine and are actively transported into cancer cells by LAT1, allowing for their visualization.[4][5]
SPECT imaging with tracers like [¹²³I]-IPA has shown high specificity in differentiating gliomas from non-neoplastic lesions.[1] Studies have demonstrated that while tracers like L-3-[¹²³I]-iodo-α-methyl-tyrosine (IMT) may show higher tumor-to-background ratios, IPA exhibits prolonged retention in tumor tissue, making it a promising candidate for therapeutic applications.[6]
Targeted Radionuclide Therapy
The ability of iodinated phenylalanine derivatives to accumulate and be retained in tumor cells has been exploited for targeted endoradiotherapy. By labeling these molecules with cytotoxic beta-emitting radionuclides like Iodine-131 (¹³¹I), a localized radiation dose can be delivered directly to the tumor, minimizing damage to surrounding healthy tissue.[2]
4-(¹³¹I)Iodo-L-phenylalanine ([¹³¹I]IPA) is an investigational radiopharmaceutical that has shown promise in the treatment of recurrent high-grade gliomas, such as glioblastoma.[2] Clinical studies have indicated that [¹³¹I]IPA, particularly in combination with external beam radiation therapy (XRT), is well-tolerated and can lead to stable disease in a significant number of patients.[3][7] Beyond its cytotoxic radioactive payload, non-radioactive 3-iodo-L-phenylalanine and 4-iodo-L-phenylalanine have been shown to possess intrinsic cytostatic and radiosensitizing effects.[8]
Investigating Amino Acid Transport
Iodinated phenylalanine derivatives serve as valuable research tools for studying the function and selectivity of amino acid transporters, especially LAT1.[5] By comparing the uptake and inhibition kinetics of different isomers (e.g., 2-iodo-, 3-iodo-, and 4-iodo-L-phenylalanine), researchers can elucidate the structure-activity relationships that govern substrate recognition and transport.[5] For instance, it has been found that 2-iodo-L-phenylalanine significantly improves LAT1 affinity and selectivity compared to the parent amino acid.[5] These studies are crucial for the rational design of novel amino acid-based drugs and diagnostic agents.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on iodinated phenylalanine derivatives, providing a comparative overview of their properties and performance.
| Parameter | Value | Cell Line / Conditions | Reference |
| Radiochemical Yield | |||
| [¹²⁵I]I-Phe (two-step) | 91.6 ± 2.7% (Step 1) | Radioiodination from tin precursor | [4][9] |
| 83.7 ± 1.7% (Step 2) | Deprotection | [4][9] | |
| [¹²⁵I]I-Phe (one-step) | 94.8 ± 3.4% | Direct synthesis from tin precursor | [4][9] |
| [¹²³I/¹²⁵I]-2-iodo-L-Phe | > 98% | Cu¹⁺-assisted nucleophilic halogen exchange | [10] |
| [¹³¹I]IPA | 88 ± 10% | [7] | |
| Radiochemical Purity | |||
| [¹²³I/¹²⁵I]-2-iodo-L-Phe | > 99% | After Ag-membrane filtration | [10] |
| Cellular Uptake | |||
| [¹²⁵I]I-Phe (60 min) | 49.0 ± 0.7% of input | MCF-7 breast cancer cells | [4][9] |
| [¹⁴C]Phe (60 min) | 55.9 ± 0.5% of input | MCF-7 breast cancer cells | [4][9] |
| p-[¹²³I]iodo-L-Phe (30 min) | 11% to 35% of total activity/10⁶ cells | Human glioblastoma T99 and T3868 cells | [2] |
| Inhibition Constants (IC₅₀) | |||
| Phe vs. [¹⁴C]Phe | 1.45 mM | MCF-7 cells | [4][9] |
| I-Phe vs. [¹⁴C]Phe | 2.50 mM | MCF-7 cells | [4][9] |
| Phe vs. [¹²⁵I]I-Phe | 1.3 mM | MCF-7 cells | [4][9] |
| I-Phe vs. [¹²⁵I]I-Phe | 1.0 mM | MCF-7 cells | [4][9] |
Table 1: Radiosynthesis and In Vitro Performance of Iodinated Phenylalanine Derivatives
| Tracer | Tumor Type | Tumor-to-Background Ratio (TBR) | Study Details | Reference |
| [¹²³I]-IPA (early) | Glioma | 1.79 ± 0.42 | Comparison with IMT, n=11 patients | [6] |
| [¹²³I]-IMT (early) | Glioma | 1.95 ± 0.50 | Comparison with IPA, n=11 patients | [6] |
| [¹²³I]-2-iodo-L-Phe | Rhabdomyosarcoma | High and specific accumulation | Comparison with [¹²³I]-2-iodo-L-tyrosine in mice | [11] |
| [¹²³I]-2-iodo-D-Phe | Rhabdomyosarcoma | High and specific accumulation | Comparison with L-isomer in mice | [12][13] |
Table 2: In Vivo Tumor Imaging Performance
Experimental Protocols
This section provides detailed methodologies for key experiments involving iodinated phenylalanine derivatives.
Synthesis of Radioiodinated 4-Iodophenylalanine ([¹²⁵I]I-Phe)
This protocol describes an improved one-step synthesis from a tin precursor.[4][9]
Materials:
-
(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate (tin precursor)
-
[¹²⁵I]NaI
-
Chloramine-T
-
Sodium metabisulfite
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HPLC system for purification
Procedure:
-
To a solution of the tin precursor in a suitable solvent, add [¹²⁵I]NaI.
-
Initiate the radioiodination reaction by adding an oxidizing agent, such as Chloramine-T.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Quench the reaction with sodium metabisulfite.
-
Simultaneously, perform deprotection of the Boc and t-butyl groups by adding a mixture of TFA and DCM.
-
Incubate the reaction mixture at room temperature.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
Purify the crude product using reverse-phase HPLC to obtain 4-[¹²⁵I]iodo-L-phenylalanine.
-
Confirm the radiochemical purity of the final product using radio-TLC or HPLC.
In Vitro Cellular Uptake Assay
This protocol is used to determine the uptake of radioiodinated phenylalanine derivatives in cancer cell lines.[4][9]
Materials:
-
Cancer cell line (e.g., MCF-7) cultured in appropriate media
-
Radioiodinated phenylalanine derivative (e.g., 4-[¹²⁵I]I-Phe)
-
[¹⁴C]Phenylalanine (for comparison)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation counter or gamma counter
Procedure:
-
Seed cells in multi-well plates and grow to a desired confluency.
-
On the day of the experiment, wash the cells with PBS.
-
Add fresh culture medium containing the radiolabeled compound (e.g., 4-[¹²⁵I]I-Phe or [¹⁴C]Phe) to each well.
-
Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
To stop the uptake, remove the radioactive medium and wash the cells rapidly with ice-cold PBS.
-
Lyse the cells by adding a cell lysis buffer to each well.
-
Transfer the cell lysates to counting vials.
-
Measure the radioactivity in the lysates using a gamma counter (for ¹²⁵I) or a scintillation counter (for ¹⁴C).
-
Determine the protein concentration in each lysate to normalize the uptake data.
-
Express the results as a percentage of the input dose per milligram of protein.
Competitive Inhibition Assay
This assay determines if the uptake of the radiolabeled derivative is mediated by a specific transporter by competing with its natural substrate.[4][9]
Procedure:
-
Follow the initial steps of the in vitro cellular uptake assay.
-
Prepare solutions of the radiolabeled tracer (e.g., 4-[¹²⁵I]I-Phe) mixed with increasing concentrations of a non-labeled competitor (e.g., unlabeled L-phenylalanine or 4-iodo-L-phenylalanine).
-
Add these mixtures to the cells and incubate for a fixed time (e.g., 60 minutes).
-
Wash, lyse, and measure the radioactivity as described in the uptake assay.
-
Plot the percentage of tracer uptake against the concentration of the competitor.
-
Calculate the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the tracer uptake.
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and the mechanism of action of iodinated phenylalanine derivatives.
Caption: Workflow for the synthesis and radiolabeling of 4-iodophenylalanine.
Caption: General experimental workflow for in vitro and in vivo evaluation.
Caption: Mechanism of cellular uptake and therapeutic action of [¹³¹I]IPA.
References
- 1. Prospective study of p-[123I]iodo-L-phenylalanine and SPECT for the evaluation of newly diagnosed cerebral lesions: specific confirmation of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents [patents.google.com]
- 9. An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide
The strategic use of protecting groups is a foundational principle in successful peptide synthesis, ensuring the specific and directional formation of peptide bonds.[][2] Among the various groups developed, the tert-butyloxycarbonyl (Boc) group has been a cornerstone, particularly in the solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield.[3][4] This guide offers a comprehensive technical overview of the Boc protecting group, detailing its chemical principles, application in SPPS, quantitative parameters, and common side reactions, providing a critical resource for researchers, scientists, and professionals in drug development.
Core Principles: Chemistry of the Boc Group
The primary function of the Boc group is the reversible protection of the α-amino group of an amino acid.[4][5] This masking prevents the highly nucleophilic amine from engaging in unwanted side reactions during the formation of a peptide bond.[4][6] The utility of the Boc group stems from its unique combination of stability across a range of chemical conditions and its facile, selective removal under acid catalysis.[7][8]
1.1. Boc Protection of Amino Acids
The introduction of the Boc group is typically achieved by reacting an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[2][7] The reaction follows a nucleophilic acyl substitution mechanism, where the deprotonated amino group attacks a carbonyl carbon of the Boc anhydride.[7][9] The resulting tetrahedral intermediate collapses, yielding the N-Boc protected amino acid, carbon dioxide, and a tert-butoxide ion.[7][10]
1.2. Boc Deprotection: Acid-Catalyzed Cleavage
The defining characteristic of the Boc group is its lability under acidic conditions.[4][11] Removal is most commonly achieved with a moderately strong acid, such as trifluoroacetic acid (TFA), typically in a dichloromethane (DCM) solvent.[2][4] The deprotection mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[2][9]
-
Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl carbocation and an unstable carbamic acid intermediate.[2][4][9]
-
Decarboxylation: The carbamic acid readily decomposes, releasing the free α-amino group and carbon dioxide gas.[4][9]
The formation of the reactive tert-butyl cation is a critical aspect of this process, as it can lead to side reactions by alkylating sensitive amino acid residues like tryptophan and methionine.[7] To prevent this, nucleophilic "scavenger" reagents such as anisole, thioanisole, or dithiothreitol (DTT) are often added to the deprotection solution to trap the carbocations.[7]
The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble resin support.[12][] The Boc/Bzl strategy was the classic approach for this method, utilizing the Boc group for temporary α-amino protection and more acid-stable, benzyl-based (Bzl) groups for the "permanent" protection of reactive amino acid side chains.[14][15]
This strategy is considered "quasi-orthogonal" because both Boc and Bzl groups are removed by acid, but their removal requires different acid strengths.[16][17] The Boc group is cleaved by moderate acids like TFA, while the benzyl-based side-chain protecting groups and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage in the final step.[14][17][18] This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[12]
The typical Boc-SPPS workflow is a cyclical process involving several key steps:
-
Nα-Boc Deprotection: The resin-bound peptide is treated with a TFA solution to remove the N-terminal Boc group.[12]
-
Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA), to generate the free nucleophilic amine required for coupling.[14][17]
-
Coupling: The next Nα-Boc protected amino acid is activated by a coupling agent (e.g., HBTU) and added to the resin to form the new peptide bond.[12]
-
Washing: Excess reagents and byproducts are washed away, preparing the resin for the next cycle.[]
This cycle is repeated until the desired peptide sequence is fully assembled.[12]
Quantitative Data and Method Comparison
The efficiency of protection and deprotection steps is critical to the overall success of peptide synthesis. The choice between the two dominant strategies, Boc and Fmoc (9-fluorenylmethyloxycarbonyl), depends on several factors, including the peptide sequence, required scale, and available equipment.[][18]
Table 1: Typical Conditions for N-Boc Protection of Amino Acids
| Boc Source | Base | Solvent System | Time | Typical Yield (%) | Reference |
| (Boc)₂O | NaOH / Na₂CO₃ | Dioxane/Water, THF/Water | 4-12 hours | >90% | [2][6] |
| (Boc)₂O | Triethylamine (TEA) | DMF, THF | 2-8 hours | >90% | [6][10] |
| (Boc)₂O | None (Solvent-free) | None | 1-2 hours | ~95% | [10] |
Table 2: Comparison of Common Boc Deprotection Protocols
| Reagent | Concentration | Scavenger | Time | Efficacy | Notes |
| Trifluoroacetic acid (TFA) | 25-50% in DCM | Recommended for Trp, Met, Cys | 20-30 min | >99% | The most common and standard method for SPPS.[2] |
| Hydrochloric acid (HCl) | 4M in Dioxane | Optional | 30-60 min | >98% | An alternative to TFA, often used in solution-phase.[2][19] |
| TMSOTf / TFMSA | Neat or in TFA/DCM | Required | 1-2 hours | High | Stronger acids used as alternatives to HF for final cleavage.[3][20] |
| Hydrogen Fluoride (HF) | Anhydrous, liquid | Required | 1-2 hours | High | Used for final cleavage from the resin and side-chain deprotection; highly hazardous.[3][20] |
Table 3: High-Level Comparison of Boc vs. Fmoc Strategies
| Characteristic | Boc Strategy | Fmoc Strategy | Reference |
| α-Amino Protection | Acid-labile (TFA) | Base-labile (Piperidine) | [][18] |
| Side-Chain Protection | Strong acid-labile (HF, TFMSA) | Acid-labile (TFA) | [14][18] |
| Orthogonality | Quasi-orthogonal | Fully orthogonal | [16][18] |
| Final Cleavage | Harsh (HF, TFMSA) | Mild (TFA) | [18][21] |
| Key Advantages | Better for long or hydrophobic sequences prone to aggregation; mature process for large-scale production. | Milder conditions, automation-friendly, higher purity of crude product for routine synthesis. | [][18] |
| Key Disadvantages | Requires hazardous strong acids (HF); specialized equipment needed. | Piperidine can cause side reactions (e.g., aspartimide formation); Fmoc derivatives are more expensive. | [3][18][22] |
Detailed Experimental Protocols
The following protocols provide generalized procedures for key steps in Boc-based peptide synthesis. Researchers should optimize conditions based on the specific amino acid sequence and available equipment.
Protocol 1: General Procedure for Nα-Boc Protection of an Amino Acid [2][6]
-
Dissolution: Dissolve the amino acid in a suitable solvent mixture (e.g., 1:1 dioxane/water or THF/water).
-
Basification: Cool the solution in an ice bath and add 1-2 equivalents of a base (e.g., 1M NaOH) to deprotonate the amino group.
-
Addition of Boc Anhydride: Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) dissolved in the organic solvent (e.g., dioxane or THF).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Workup: Concentrate the mixture to remove the organic solvent. Cool the remaining aqueous solution and acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the N-Boc protected amino acid with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Protocol 2: Standard Cycle of Boc-SPPS [3][12]
This protocol outlines one cycle of amino acid addition. The peptide-resin is assumed to be in a suitable reaction vessel with agitation.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes.
-
Deprotection:
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash with isopropanol (IPA) (2 times) to shrink the resin and help remove trapped acid, followed by more DCM washes.[3]
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DCM to the resin.
-
Agitate for 1-2 minutes and drain. Repeat this step.
-
Wash the resin with DCM (3-5 times) to remove excess base.
-
-
Coupling:
-
In a separate vessel, dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF or a DCM/DMF mixture.
-
Add this activation solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.
-
Agitate at room temperature for 1-2 hours. Monitor reaction completion with a qualitative method like the Kaiser (ninhydrin) test.[12]
-
-
Final Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF and DCM to prepare for the next cycle.
-
Protocol 3: Final Cleavage and Deprotection (HF Method)
Safety Warning: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires specialized equipment and trained personnel.[23][20][24]
-
Preparation: Place the dried peptide-resin in a specialized HF-resistant reaction vessel. Add a scavenger mixture (e.g., p-cresol, anisole).[23]
-
HF Distillation: Cool the vessel in a dry ice/acetone bath. Carefully distill anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen and then under high vacuum.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Collection and Washing: Collect the peptide by filtration or centrifugation. Wash multiple times with cold ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by RP-HPLC.[12]
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group was instrumental in the development of solid-phase peptide synthesis and remains a vital tool in the field.[][3] While the Fmoc strategy has become the method of choice for many routine applications due to its milder conditions, the Boc strategy offers distinct advantages, particularly for the synthesis of long, difficult, or hydrophobic sequences prone to aggregation.[16][18] Its process maturity also makes it valuable for certain industrial-scale productions with established protocols.[] A thorough understanding of the principles, protocols, and potential side reactions associated with Boc chemistry is essential for researchers and drug development professionals to effectively leverage this powerful synthetic strategy.
References
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 16. biosynth.com [biosynth.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. peptide.com [peptide.com]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Toolkit: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is vast, offering high specificity and potency. However, native peptides often suffer from significant limitations, including poor metabolic stability, low bioavailability, and constrained structural diversity, which hinder their clinical translation. The strategic incorporation of unnatural amino acids (Uaas) has emerged as a transformative approach in peptide design, providing a powerful toolkit to overcome these challenges. By expanding the chemical repertoire beyond the 20 proteinogenic amino acids, researchers can meticulously engineer peptides with enhanced pharmacokinetic and pharmacodynamic profiles, unlocking new avenues for drug discovery and development.[1] This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of unnatural amino acids in modern peptide design.
The Strategic Advantage of Unnatural Amino Acids
The introduction of Uaas into a peptide sequence offers a multitude of advantages aimed at improving its drug-like properties. These modifications can be broadly categorized into efforts to enhance stability, modulate bioactivity, and introduce novel functionalities.
Enhancing Proteolytic Stability
One of the most significant hurdles for peptide therapeutics is their rapid degradation by proteases in biological fluids.[2] Uaas can effectively shield peptides from enzymatic cleavage through several mechanisms:
-
Stereochemical Hindrance: The substitution of L-amino acids with their D-enantiomers is a common and effective strategy. Proteases are highly stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids.[3][4][5]
-
Backbone Modification: N-methylation of the peptide backbone removes the hydrogen bond donor, which can disrupt the recognition motifs for many proteases.
-
Steric Shielding: The incorporation of bulky or sterically demanding Uaas near a cleavage site can physically obstruct protease access.
Modulating Bioactivity and Conformation
Uaas can be used to fine-tune the interaction of a peptide with its biological target and to constrain its conformation into a more active state.
-
Conformational Constraint: Cyclic Uaas or those that promote specific secondary structures (e.g., helices, turns) can lock the peptide into its bioactive conformation, reducing the entropic penalty of binding and increasing affinity.
-
Altered Side-Chain Interactions: Uaas with modified side chains can introduce new hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target receptor, thereby enhancing binding affinity and specificity.[6]
Introducing Novel Functionalities
Uaas provide a gateway to introduce chemical functionalities not found in natural amino acids, enabling a wide range of applications:
-
Bioorthogonal Chemistry: Uaas containing azide or alkyne groups can be used for "click" chemistry, allowing for the site-specific attachment of imaging agents, drug payloads, or polyethylene glycol (PEG) chains.
-
Photocrosslinking: Uaas with photoreactive groups can be used to map peptide-protein interactions by covalently trapping binding partners upon photoactivation.[7][8]
Methods for Incorporating Unnatural Amino Acids
The incorporation of Uaas into peptides can be achieved through chemical synthesis or biosynthetic methods, each with its own set of advantages and limitations.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for synthesizing peptides containing Uaas due to its versatility and efficiency. The two primary strategies are Fmoc/tBu and Boc/Bzl SPPS, which rely on orthogonal protecting groups to ensure the selective formation of peptide bonds.
The Fmoc/tBu strategy is the most common approach due to its use of milder deprotection conditions.
-
Nα-Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
Side-Chain Protection: Acid-labile groups such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc).
The Boc/Bzl strategy utilizes graded acid lability for deprotection.
-
Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.
-
Side-Chain Protection: Benzyl (Bzl)-based groups that require stronger acidic conditions for removal.
Experimental Protocol: Manual Fmoc/tBu Solid-Phase Peptide Synthesis of a Peptide Containing a D-amino Acid
This protocol outlines the manual synthesis of a model tripeptide (Ac-Ala-D-Phe-Gly-NH₂) on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH, Fmoc-D-Phe-OH, Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes. Drain the DMF.
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Fmoc-D-Phe-OH):
-
Repeat step 2 using Fmoc-D-Phe-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat step 2 using Fmoc-Ala-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
N-terminal Acetylation:
-
Add a solution of acetic anhydride/DIPEA/DMF (1:2:7) to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with methanol and dry under vacuum.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
-
Biosynthetic Incorporation
The site-specific incorporation of Uaas into peptides and proteins in living cells is a powerful technique that leverages the cell's translational machinery. The most common method is amber suppression , where the amber stop codon (UAG) is reassigned to encode a Uaa.[7][9][10] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the Uaa and does not cross-react with endogenous synthetases or tRNAs.[7][10]
Experimental Protocol: Site-Specific Incorporation of a Uaa in Mammalian Cells via Amber Suppression
This protocol provides a general framework for incorporating a Uaa into a target protein in mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for the target protein with an in-frame amber (TAG) codon at the desired position.
-
Expression vector for the orthogonal aaRS specific for the desired Uaa.
-
Expression vector for the orthogonal amber suppressor tRNA.
-
The desired unnatural amino acid.
-
Transfection reagent.
-
Cell culture medium and supplements.
Procedure:
-
Plasmid Preparation: Prepare high-quality plasmid DNA for the target protein, orthogonal aaRS, and suppressor tRNA.
-
Cell Culture: Culture the mammalian cells in the appropriate medium and conditions.
-
Transfection:
-
Co-transfect the cells with the three expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
In a parallel control experiment, transfect cells with only the target protein vector (without the aaRS and tRNA vectors) to assess background suppression.
-
-
Uaa Supplementation:
-
After transfection, supplement the cell culture medium with the unnatural amino acid at an optimized concentration.
-
-
Protein Expression:
-
Incubate the cells for 24-72 hours to allow for protein expression.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells and lyse them to release the cellular proteins.
-
Purify the target protein using an appropriate method (e.g., affinity chromatography if the protein is tagged).
-
-
Characterization:
-
Confirm the incorporation of the Uaa by mass spectrometry.
-
Analyze the protein expression levels and purity by SDS-PAGE and Western blotting.
-
Characterization of Peptides Containing Unnatural Amino Acids
Thorough characterization is essential to confirm the identity, purity, and properties of peptides containing Uaas.
Purity and Identity
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the synthetic peptide.
-
Mass Spectrometry (MS): Confirms the molecular weight of the peptide, verifying the successful incorporation of the Uaa. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of the Uaa. The fragmentation patterns of Uaas in MS/MS can be complex and may require specialized analysis.[11][12][13][14]
Functional Characterization
-
Binding Assays (ELISA, SPR, ITC): Quantify the binding affinity of the peptide to its target.
-
Cell-Based Assays: Assess the biological activity of the peptide, such as cell viability (MTT assay), receptor activation, or inhibition of a signaling pathway.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide Binding Affinity
This protocol describes a competitive ELISA to determine the binding affinity of a peptide to a target protein.
Materials:
-
96-well microplate
-
Target protein
-
Biotinylated reference peptide with known binding to the target protein
-
Unlabeled test peptide (with Uaa)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Coating buffer, wash buffer, and blocking buffer
Procedure:
-
Plate Coating: Coat the wells of the microplate with the target protein in a coating buffer and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and then block the wells with a blocking buffer for 1-2 hours at room temperature.
-
Competition:
-
Add a fixed concentration of the biotinylated reference peptide to each well.
-
Add serial dilutions of the unlabeled test peptide to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add streptavidin-HRP conjugate to each well. Incubate for 1 hour.
-
Wash the plate and add TMB substrate. Incubate until a color develops.
-
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the concentration of the test peptide and fit the data to a suitable binding model to determine the IC₅₀ value.
Quantitative Data on the Impact of Unnatural Amino Acids
The following tables summarize representative quantitative data on how the incorporation of Uaas can impact key peptide properties.
| Table 1: Impact of D-Amino Acid Substitution on Proteolytic Stability | |||
| Peptide | Modification | Matrix | Half-life (t½) |
| L-peptide | All L-amino acids | Human Serum | < 5 min |
| D-peptide | All D-amino acids | Human Serum | > 24 hours |
| Data is representative and can vary based on the peptide sequence and specific D-amino acid substitution. |
| Table 2: Impact of Unnatural Amino Acids on Receptor Binding Affinity | |||
| Peptide Analog | Modification | Target | Binding Affinity (IC₅₀) |
| Native Peptide | - | Receptor X | 100 nM |
| Analog 1 | D-Ala substitution | Receptor X | 500 nM |
| Analog 2 | N-Me-Arg substitution | Receptor X | 50 nM |
| Analog 3 | Cyclohexylalanine (Cha) substitution | Receptor X | 25 nM |
| Data is representative and illustrates potential changes in binding affinity upon Uaa incorporation. |
| Table 3: Impact of PEGylation on Peptide Pharmacokinetics | |||
| Peptide | Modification | Half-life (t½) in vivo | Clearance |
| Native Peptide | - | 5 minutes | High |
| PEGylated Peptide | 20 kDa PEG | 12 hours | Low |
| PEGylation significantly increases the hydrodynamic radius of the peptide, reducing renal clearance and protecting it from proteolysis.[15][16][17][18][19] |
Visualizing Workflows and Pathways
Graphviz diagrams are used to illustrate key experimental workflows and signaling pathways relevant to the design and application of peptides containing unnatural amino acids.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. tandfonline.com [tandfonline.com]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
Spectroscopic and Analytical Profile of Boc-p-iodo-DL-Phe-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for N-tert-butyloxycarbonyl-para-iodo-DL-phenylalanine (Boc-p-iodo-DL-Phe-OH), a crucial building block in peptide synthesis and drug discovery. The inclusion of an iodine atom on the phenyl ring offers a site for radiolabeling or further chemical modification, making this compound particularly valuable in the development of novel therapeutics and diagnostic agents.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Spectroscopic Data
The following sections and tables summarize the anticipated spectroscopic data for this compound. While specific experimental values for the DL-racemic mixture are not widely published, the data presented here are based on documented values for the L-enantiomer and established principles of spectroscopic analysis for Boc-protected amino acids.[2] For most standard spectroscopic techniques (NMR, IR, MS), the data for the DL-mixture will be identical to that of the individual enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of this compound.[2]
¹H NMR Data
The proton NMR spectrum provides characteristic signals for the Boc protecting group, the amino acid backbone, and the substituted aromatic ring. The following table is based on data for the L-enantiomer in DMSO-d6.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.49 | Doublet | 2H | Ar-H (ortho to I) |
| ~6.88 | Doublet | 2H | Ar-H (meta to I) |
| ~5.80 | Doublet | 1H | NH |
| ~3.68 | Multiplet | 1H | α-CH |
| ~2.95 | Multiplet | 2H | β-CH₂ |
| ~1.25 | Singlet | 9H | C(CH₃)₃ (Boc) |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (Carboxylic acid) |
| ~155 | C=O (Boc) |
| ~138 | Ar-C (quaternary, attached to CH₂) |
| ~137 | Ar-CH (ortho to I) |
| ~131 | Ar-CH (meta to I) |
| ~92 | Ar-C (quaternary, attached to I) |
| ~78 | C(CH₃)₃ (Boc, quaternary) |
| ~55 | α-CH |
| ~37 | β-CH₂ |
| ~28 | C(CH₃)₃ (Boc) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule. The data below represents typical absorption ranges for the functional groups in this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300 - 2500 (broad) | O-H | Carboxylic acid stretch |
| ~3300 | N-H | Amide stretch |
| ~2980, 2930 | C-H | Alkane stretch (Boc & backbone) |
| ~1710 | C=O | Carboxylic acid stretch |
| ~1690 | C=O | Carbamate stretch (Boc) |
| ~1510 | N-H | Amide bend |
| ~1450, 1370 | C-H | Alkane bend (Boc) |
| ~1160 | C-O | Carbamate stretch |
| ~820 | C-H | Aromatic out-of-plane bend (para-substituted) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. The molecular formula for this compound is C₁₄H₁₈INO₄, with a molecular weight of 391.20 g/mol .
| m/z Value | Ion | Method |
| 392.03 | [M+H]⁺ | ESI-MS (Positive Ion Mode) |
| 414.01 | [M+Na]⁺ | ESI-MS (Positive Ion Mode) |
| 390.01 | [M-H]⁻ | ESI-MS (Negative Ion Mode) |
| 292.0 | [M+H-Boc]⁺ | ESI-MS/MS |
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
This protocol is for obtaining ¹H and ¹³C NMR spectra.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a clean vial.[2] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup : Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.[2]
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[2]
-
Data Processing : Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO-d6: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.
FTIR Spectroscopy Protocol
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common method for solid samples.
References
Methodological & Application
Application Notes and Protocols for Boc-p-iodo-DL-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased metabolic stability, altered receptor affinity, and improved pharmacokinetic profiles. Boc-p-iodo-DL-Phe-OH is a valuable building block that introduces a heavy atom, iodine, onto the phenyl ring of phenylalanine. This modification can be leveraged for various applications, including the synthesis of peptides for structural biology studies using X-ray crystallography, as the iodine atom provides a strong anomalous signal[1]. Additionally, the carbon-iodine bond can serve as a versatile synthetic handle for post-synthesis modifications through cross-coupling reactions.
These application notes provide a comprehensive protocol for the incorporation of this compound into peptide sequences using t-Butyloxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS).
Data Presentation
Table 1: Reagents and Solvents for SPPS
| Reagent/Solvent | Abbreviation | Purpose | Recommended Grade |
| N,N-Dimethylformamide | DMF | Primary solvent for swelling, washing, and coupling | Anhydrous, Peptide Synthesis Grade |
| Dichloromethane | DCM | Solvent for swelling, washing, and deprotection | Anhydrous, Peptide Synthesis Grade |
| Trifluoroacetic Acid | TFA | Boc-deprotection and final cleavage | Reagent Grade (≥99%) |
| N,N-Diisopropylethylamine | DIPEA | Base for neutralization and coupling activation | Peptide Synthesis Grade |
| 1-Hydroxybenzotriazole | HOBt | Coupling additive to suppress racemization | Anhydrous |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Standard coupling reagent | Peptide Synthesis Grade |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High-efficiency coupling reagent for hindered amino acids | Peptide Synthesis Grade |
| Triisopropylsilane | TIS | Scavenger for cleavage | Reagent Grade (≥98%) |
| Diethyl ether | - | Peptide precipitation | Anhydrous, Reagent Grade |
| Acetonitrile | ACN | HPLC mobile phase | HPLC Grade |
Table 2: Quantitative Parameters for a Single Coupling Cycle
| Parameter | Recommended Value | Notes |
| This compound | 3-4 equivalents | Relative to resin loading capacity. |
| Coupling Reagent (HATU/HBTU) | 2.9-3.9 equivalents | Use slightly less than the amino acid. |
| DIPEA | 6-8 equivalents | A 2-fold excess relative to the amino acid. |
| Coupling Time | 1-2 hours | May be extended for difficult couplings. |
| Double Coupling | Optional | Recommended if Kaiser test is positive after initial coupling. |
| Boc Deprotection Time | 1 x 2 min + 1 x 20 min | Standard two-step deprotection with 50% TFA in DCM. |
| Cleavage Cocktail Volume | 10 mL per gram of resin | A standard ratio for efficient cleavage. |
| Cleavage Time | 2-3 hours | At room temperature. |
Experimental Protocols
Resin Selection and Swelling
The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide or MBHA resin is suitable. For a C-terminal carboxylic acid, a Merrifield or PAM resin is appropriate.
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Boc-SPPS Cycle for Incorporation of this compound
This cycle describes the steps for adding a single this compound residue to the growing peptide chain.
Protocol:
-
Boc Deprotection:
-
Wash the resin-bound peptide with Dichloromethane (DCM) (3x).
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.
-
-
Neutralization:
-
Add a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin with DMF (5x) to remove excess base.
-
-
Amino Acid Coupling:
-
Due to the steric hindrance from the iodine atom, using a more reactive coupling agent like HATU is recommended over HBTU to ensure higher coupling efficiency.[2][3]
-
In a separate vessel, dissolve this compound (3-4 eq.) and HATU (2.9-3.9 eq.) in DMF.
-
Add DIPEA (6-8 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), a "double coupling" is recommended. Drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution.[4]
-
-
Washing:
-
After a successful coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5x) and DCM (3-5x) to remove excess reagents and byproducts.
-
Final Cleavage and Deprotection
This protocol cleaves the synthesized peptide from the resin and removes any remaining acid-labile side-chain protecting groups.
Protocol:
-
Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A standard and effective cocktail is Reagent K, or a simpler mixture of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[5][6] TIS acts as a scavenger to trap reactive carbocations generated during the deprotection of side-chain protecting groups.[5][7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Add the TFA solution dropwise to a large volume (at least 10-fold) of cold diethyl ether. A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x) and re-centrifuge to remove residual scavengers and dissolved protecting group byproducts.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[8][9][10]
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
-
Collect fractions corresponding to the desired peptide peak.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Analysis and Characterization:
-
Analytical RP-HPLC: Confirm the purity of the final peptide.
-
Mass Spectrometry (MS): Verify the correct mass of the peptide. The presence of iodine will result in a characteristic isotopic pattern. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.[11][12][13][14] The expected mass increase for incorporating one p-iodo-phenylalanine residue in place of a standard phenylalanine residue is approximately 125.9 g/mol .
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | Steric hindrance of this compound. | Use a more potent coupling reagent like HATU.[2][3] Perform a double coupling.[4] Increase the coupling time to 2-4 hours. |
| Low Yield of Crude Peptide | Incomplete cleavage. | Ensure the resin is thoroughly dried before adding the cleavage cocktail. Extend cleavage time if necessary. |
| Multiple Peaks in HPLC of Crude Product | Incomplete coupling leading to deletion sequences. Side reactions during cleavage. | For incomplete coupling, refer to the solutions above. Ensure fresh cleavage cocktail and adequate scavengers are used.[5] |
| Brownish or Sticky Crude Peptide | Scavenger byproducts or residual resin components. | Ensure thorough washing of the peptide pellet with cold diethyl ether. Purification by RP-HPLC will remove these impurities. |
References
- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iodo-Labeling of Peptides for Quantitative MALDI MS Analysis─Screening for Bacteria-Binding Peptides from a Glycine-Zipper Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Boc-p-iodo-DL-Phe-OH using Various Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. Boc-p-iodo-DL-Phe-OH, a derivative of phenylalanine, offers unique properties for peptide modification. The presence of an iodine atom on the phenyl ring provides a site for radiolabeling, enabling applications in molecular imaging and diagnostics.[1] Furthermore, the bulky iodine substituent can induce specific conformational constraints and enhance binding affinities to biological targets. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptides using a selection of common and highly effective coupling reagents.
Choosing the Right Coupling Reagent
Due to the steric hindrance posed by the iodine atom in this compound, the choice of coupling reagent is critical to ensure high coupling efficiency and minimize side reactions such as racemization. Standard carbodiimide reagents like DCC or EDC alone are often insufficient for such challenging couplings. More potent onium salt-based reagents (uronium/aminium or phosphonium salts) are generally recommended.
This guide focuses on a comparative analysis of four widely used coupling reagents: HATU, HBTU, COMU, and PyBOP.
Data Presentation: Comparative Efficacy of Coupling Reagents
The following table summarizes the expected performance of different coupling reagents for the incorporation of sterically hindered amino acids like this compound. The data is collated from studies on various challenging peptide sequences and provides a representative overview of coupling efficiency, reaction time, and racemization risk.
| Coupling Reagent | Typical Yield (%) | Typical Purity (%) | Relative Reaction Time | Racemization Risk | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | Fast (1-2 hours) | Very Low (<0.5%) | Advantages: High reactivity, excellent for hindered amino acids, low racemization.[2] Disadvantages: Higher cost. |
| HBTU | 90-95 | >95 | Moderate (2-4 hours) | Low (<1.0%) | Advantages: Good balance of reactivity and cost, widely used.[2] Disadvantages: Can be less effective than HATU for highly hindered residues. |
| COMU | 94-99 | >98 | Fast (1-2 hours) | Very Low (<0.5%) | Advantages: High efficiency comparable to HATU, non-explosive byproducts, good solubility.[3] Disadvantages: Relatively newer, may be less readily available in some labs. |
| PyBOP | 90-96 | >95 | Moderate (2-4 hours) | Low (<1.0%) | Advantages: High coupling efficiency, avoids guanidinylation side reactions.[2] Disadvantages: Can be less effective for the most sterically demanding couplings compared to HATU. |
| DIC/HOBt | 85-92 | >95 | Slow (4-8 hours) | Moderate (<2.0%) | Advantages: Cost-effective, water-soluble byproducts.[2] Disadvantages: Lower reactivity, longer reaction times, higher risk of racemization. |
Experimental Protocols
The following are detailed protocols for solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy for the incorporation of this compound. These protocols are optimized for a 0.1 mmol scale synthesis on a rink amide resin.
General Materials and Reagents:
-
This compound
-
Rink Amide MBHA resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HATU, HBTU, COMU, or PyBOP
-
1-Hydroxybenzotriazole (HOBt) (for use with DIC)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Experimental Workflow Diagram
Caption: General workflow for the solid-phase synthesis of peptides incorporating this compound.
Protocol 1: Coupling using HATU
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Washing: Wash the resin with DMF (5x).
-
Monitoring: Perform a Kaiser test to ensure complete coupling (a negative result indicates completion). If the test is positive, a second coupling may be necessary.
Protocol 2: Coupling using HBTU
-
Resin Swelling and Deprotection: Follow steps 1 and 2 of Protocol 1.
-
Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Washing and Monitoring: Follow steps 4 and 5 of Protocol 1.
Protocol 3: Coupling using COMU
-
Resin Swelling and Deprotection: Follow steps 1 and 2 of Protocol 1.
-
Coupling:
-
In a separate vial, dissolve this compound (3 eq.), COMU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel at room temperature for 1-3 hours.
-
-
Washing and Monitoring: Follow steps 4 and 5 of Protocol 1.
Protocol 4: Coupling using PyBOP
-
Resin Swelling and Deprotection: Follow steps 1 and 2 of Protocol 1.
-
Coupling:
-
In a separate vial, dissolve this compound (3 eq.), PyBOP (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Washing and Monitoring: Follow steps 4 and 5 of Protocol 1.
Application in Signaling Pathway Research: Targeting Src Kinase
Peptides containing unnatural amino acids are valuable tools for probing and inhibiting cellular signaling pathways. The Src family of non-receptor tyrosine kinases are crucial regulators of various cellular processes, and their dysregulation is implicated in diseases like cancer.[4][5] Peptides designed to inhibit Src kinase activity are a promising area of therapeutic research. The incorporation of p-iodophenylalanine can enhance the binding affinity and specificity of these peptide inhibitors.
Src Kinase Signaling Pathway Diagram
Caption: Simplified diagram of the Src kinase signaling pathway and its inhibition by a p-iodophenylalanine-containing peptide.
Conclusion
The successful incorporation of this compound into peptides is achievable with high efficiency using modern coupling reagents. For sterically hindered amino acids such as this, HATU and COMU are recommended for achieving the highest yields and purity with minimal racemization. HBTU and PyBOP represent reliable and slightly more cost-effective alternatives. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers aiming to synthesize novel peptides with unique properties for a wide range of applications in science and medicine.
References
Application Notes and Protocols: Conditions for Boc Deprotection of p-Iodophenylalanine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and medicinal chemistry, prized for its stability in a wide range of chemical environments and its facile removal under acidic conditions. p-Iodophenylalanine, an unnatural amino acid, serves as a valuable building block, enabling the introduction of a heavy atom for crystallographic phasing or providing a versatile handle for cross-coupling reactions. The efficient and clean deprotection of the Boc group from p-iodophenylalanine residues is a critical step in the synthesis of peptides and complex molecules incorporating this moiety.
This document provides a detailed overview of the common conditions for the acid-catalyzed deprotection of N-Boc-p-iodophenylalanine, potential side reactions, and protocols for achieving high-yield removal of the Boc group.
Deprotection Strategies
The removal of the Boc group is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decomposes to the free amine and carbon dioxide. The choice of acid, solvent, and reaction conditions can be tailored to the specific requirements of the synthetic route, considering the stability of other functional groups in the molecule.
The two most common methods for Boc deprotection are treatment with trifluoroacetic acid (TFA), typically in dichloromethane (DCM), and the use of hydrogen chloride (HCl) in an anhydrous solvent such as 1,4-dioxane.
Data Presentation
The following tables summarize common conditions for the Boc deprotection of amino acids. While specific quantitative data for p-iodophenylalanine is limited in the literature, the provided data for related compounds and general conditions offer a strong starting point for reaction optimization.
Table 1: Boc Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
| TFA Concentration (% in DCM) | Temperature | Time | Typical Yield | Purity | Notes |
| 20-30% | Room Temp. | 1 - 2 hours | >90% (general) | Good | Milder conditions, suitable for sensitive substrates. |
| 50% | Room Temp. | 30 - 60 min | ~78% (for a tetrapeptide after 5 min)[1] | Good | A common starting point for complete deprotection.[2] |
| 55% | Room Temp. | 30 min | Generally higher than 100% TFA | Higher | Reported to yield higher purity peptides compared to neat TFA.[3] |
| 100% (Neat) | Room Temp. | 5 - 15 min | 83.7 ± 1.7% (radiochemical yield for a derivative) | Variable | Very fast, but may increase the risk of side reactions. |
Table 2: Boc Deprotection with Hydrogen Chloride (HCl) in 1,4-Dioxane
| HCl Concentration | Temperature | Time | Typical Yield | Purity | Notes |
| 4 M | Room Temp. | 30 min - 2 hours | >95% (general)[4][5] | High | Often provides the hydrochloride salt directly, which can be advantageous for purification and handling.[2][6] |
Potential Side Reactions and Mitigation
The primary side reaction during the acid-catalyzed Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation. The electron-rich aromatic ring of phenylalanine and its derivatives, including p-iodophenylalanine, can be susceptible to this Friedel-Crafts-type alkylation, leading to the formation of tert-butylated impurities.
To minimize this side reaction, "scavengers" are often added to the reaction mixture. These are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate.
Table 3: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration | Target Residues |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Tryptophan, Tyrosine, general carbocation scavenger |
| Triethylsilane (TES) | 2.5 - 5% (v/v) | Similar to TIS |
| Thioanisole | 5% (v/v) | Tryptophan, Methionine |
| Anisole | 5% (v/v) | Tryptophan, Tyrosine |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Tryptophan, Cysteine |
For p-iodophenylalanine, the use of a silane scavenger such as Triisopropylsilane (TIS) is recommended, especially when using strong acidic conditions like high concentrations of TFA.
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
N-Boc-p-iodophenylalanine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, recommended)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-p-iodophenylalanine (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
If using a scavenger, add Triisopropylsilane (TIS) (e.g., 0.05 equivalents) to the solution.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To aid in the removal of residual TFA, co-evaporation with toluene (2-3 times) can be performed.
-
For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution until the cessation of CO₂ evolution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude p-iodophenylalanine.
-
The crude product can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
Materials:
-
N-Boc-p-iodophenylalanine
-
4M Hydrogen Chloride in 1,4-Dioxane
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve N-Boc-p-iodophenylalanine (1 equivalent) in a minimal amount of 1,4-dioxane or suspend it in the solvent in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the stirred mixture at room temperature.
-
Stir the reaction for 30 minutes to 2 hours. The deprotected product may precipitate as the hydrochloride salt. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the p-iodophenylalanine hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Mandatory Visualizations
Caption: Mechanism of Boc deprotection and side reaction.
Caption: Experimental workflow for Boc deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols for the Use of Boc-p-iodo-DL-Phe-OH in Synthesizing Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-α-tert-butyloxycarbonyl-para-iodo-DL-phenylalanine (Boc-p-iodo-DL-Phe-OH) in the synthesis of bioactive peptides. This versatile building block serves as a crucial component for introducing structural diversity and creating novel therapeutic and diagnostic agents. The presence of an iodine atom on the phenylalanine side chain opens up a vast chemical space for post-synthetic modifications, enabling the creation of peptide libraries with unique properties.
The primary applications of incorporating this compound into peptide sequences include:
-
Scaffold for Post-Synthesis Diversification: The carbon-iodine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the late-stage introduction of a wide array of functional groups, including aryl, heteroaryl, and alkynyl moieties, to fine-tune the biological activity, stability, and pharmacokinetic properties of peptides.
-
Radiolabeling: The iodine atom can be readily exchanged with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making peptides containing p-iodophenylalanine valuable tools for in vivo imaging (SPECT), radiotherapy, and in vitro binding assays.
-
Structural Biology: The heavy iodine atom can serve as an anomalous scatterer in X-ray crystallography, aiding in the phase determination and structure elucidation of peptide-protein complexes. Although the incorporated p-iodophenylalanine residue is in the hydrophobic core of a protein, it has been shown not to significantly perturb the overall protein structure.[1]
-
Modulation of Bioactivity: The introduction of the bulky and lipophilic iodo-phenyl group can directly influence peptide conformation and interaction with biological targets, potentially enhancing binding affinity and efficacy.
This document provides detailed protocols for the incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent post-synthetic modifications. It also includes quantitative data from the literature to guide researchers in their experimental design and a discussion of key considerations for successful synthesis and application.
Data Presentation
The following tables summarize quantitative data related to the synthesis and bioactivity of peptides containing p-iodophenylalanine.
Table 1: Yields of Peptides and Post-Synthesis Modification Reactions
| Peptide Sequence/Derivative | Synthesis/Reaction Type | Key Reagents/Catalysts | Solvent(s) | Yield (%) | Reference(s) |
| Boc-Ala-Phe(4-I)-OMe | Suzuki-Miyaura Coupling with 4-acetamidophenyl-1-pinacolatoboron ester | PdCl₂, Na₂CO₃ | THF/ethylene-glycol | 81 | [2] |
| Iodinated Leu-enkephalin analogue | Suzuki-Miyaura Coupling with potassium aryltrifluoroborates | Pd(OAc)₂, TPPTS | Aqueous media | Nearly quantitative | [2] |
| p-iodophenylalanine [Leu⁵]-enkephalin | Sonogashira Coupling with alkynyl ferrocene | Pd-catalyzed | DMF/NEt₃ | 47.6 | [3] |
| p-iodobenzoyl N-terminated [Leu⁵]-enkephalin | Sonogashira Coupling with alkynyl ferrocene | Pd-catalyzed | DMF/NEt₃ | 22.5 | [3] |
| Boc-Ala-Phe(4-I)-OMe | Solution-phase dipeptide synthesis | TBTU, HOBt, DIPEA | Ethyl Acetate | 77 | [4] |
| Boc-Tyr-Phe(4-I)-OMe | Solution-phase dipeptide synthesis | TBTU, HOBt, DIPEA | Ethyl Acetate | 92 | [4] |
Table 2: Bioactivity of Peptides Containing p-iodophenylalanine
| Peptide | Target/Assay | Bioactivity Metric | Result | Reference(s) |
| [¹²⁵I]-Apolipoprotein C-I (1-15) analog | VLDL Binding Assay | % Incorporation | 8.7% | [5] |
| [³H]-Native Apolipoprotein C-I | VLDL Binding Assay | % Incorporation | 83% | [5] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS
This protocol describes a general manual procedure for a single coupling cycle of this compound onto a solid support resin.
Materials:
-
Pre-loaded resin (e.g., Merrifield, PAM, or MBHA resin)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DCC (Dicyclohexylcarbodiimide)
-
Washing solvents: Isopropanol (IPA)
-
Kaiser test kit
Workflow Diagram:
References
- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Peptides with Boc-p-iodo-DL-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of radioisotopes into peptides is a cornerstone of modern biomedical research and drug development, enabling a wide range of applications from in vivo imaging to targeted radiotherapy. One effective strategy for radioiodination involves the use of peptides synthesized with the unnatural amino acid, p-iodophenylalanine. This application note provides detailed protocols for the radiolabeling of peptides containing N-α-Boc-protected p-iodo-DL-phenylalanine (Boc-p-iodo-DL-Phe-OH) via a copper-catalyzed isotopic exchange reaction, followed by the deprotection of the Boc group to yield the final radiolabeled peptide.
The use of p-iodophenylalanine allows for site-specific radioiodination through isotopic exchange, where a stable ¹²⁷I atom is replaced with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I). This method offers a distinct advantage over direct electrophilic iodination of tyrosine or histidine residues, as it can prevent potential alterations to the peptide's biological activity if these residues are crucial for receptor binding. The Boc protecting group ensures the stability of the N-terminus during the labeling process and can be efficiently removed under acidic conditions post-labeling.
Principle of the Method
The overall workflow involves a two-stage process:
-
Radioiodination via Isotopic Exchange: A peptide containing a this compound residue is subjected to a copper(I)-catalyzed isotopic exchange reaction with a radioactive iodide salt (e.g., Na¹²⁵I). The copper(I) catalyst facilitates the exchange of the non-radioactive ¹²⁷I on the phenyl ring with the radioactive isotope from the solution.
-
Boc Deprotection: Following the radiolabeling and purification of the Boc-protected radiolabeled peptide, the acid-labile Boc group is removed using trifluoroacetic acid (TFA) to yield the final, biologically active radiolabeled peptide.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the radiolabeling and deprotection process. Please note that these values can vary depending on the specific peptide sequence, reaction conditions, and the purity of the starting materials.
| Parameter | Value | Notes |
| Radiochemical Yield (RCY) of Isotopic Exchange | > 95% | Based on Cu(I)-assisted nucleophilic exchange.[1] |
| Radiochemical Purity (after initial purification) | > 99% | Achieved by HPLC purification.[1] |
| Boc Deprotection Efficiency | > 99% | With a 20-30 minute treatment with 25-50% TFA in DCM.[2] |
| Overall Radiochemical Yield (after deprotection) | Dependent on purification steps | Typically high, but losses can occur during HPLC purification. |
| Specific Activity | Up to 9.8 Ci/mmol | Achievable with isotopic exchange methods.[3] |
Experimental Protocols
Materials and Reagents
-
Peptide containing this compound
-
Radioactive Iodide (e.g., Na¹²⁵I) in 0.1 M NaOH
-
Copper(I) Iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a radioactivity detector
-
Lyophilizer
Protocol 1: Copper-Catalyzed Radioiodination via Isotopic Exchange
This protocol describes the radiolabeling of the Boc-protected peptide.
-
Preparation of the Reaction Mixture:
-
In a sealed reaction vial, dissolve the peptide containing this compound (typically 1-5 mg) in anhydrous DMF.
-
Add Copper(I) Iodide (CuI) (typically 0.1-0.5 equivalents relative to the peptide).
-
Add N,N-Diisopropylethylamine (DIPEA) (typically 2-3 equivalents).
-
Carefully add the radioactive iodide solution (e.g., 1-10 mCi of Na¹²⁵I). The volume should be minimized.
-
-
Reaction Conditions:
-
Seal the reaction vial tightly.
-
Heat the reaction mixture at a controlled temperature, typically between 80°C and 110°C. The optimal temperature may need to be determined empirically for each peptide. A mild and general copper(I)-catalyzed conversion of aryl bromides to iodides has been shown to be effective at 110°C in dioxane.[4]
-
Allow the reaction to proceed for 30-60 minutes. Monitor the reaction progress by radio-TLC or radio-HPLC if possible.
-
-
Quenching and Initial Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with a suitable solvent, such as 50% acetonitrile in water.
-
Pass the diluted mixture through a C18 SPE cartridge, pre-conditioned with acetonitrile and then water.
-
Wash the cartridge with water to remove unreacted iodide and salts.
-
Elute the Boc-protected radiolabeled peptide with acetonitrile or a mixture of acetonitrile and water.
-
-
HPLC Purification of the Boc-Protected Radiolabeled Peptide:
-
Purify the eluted peptide using RP-HPLC.
-
Use a suitable C18 column and a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Monitor the elution profile using both a UV detector (at 214 nm or 280 nm) and a radioactivity detector.
-
Collect the fraction corresponding to the Boc-protected radiolabeled peptide.
-
-
Solvent Removal:
-
Remove the HPLC solvent from the collected fraction, for example, by lyophilization or evaporation under a stream of nitrogen.
-
Protocol 2: Boc Deprotection of the Radiolabeled Peptide
This protocol describes the removal of the Boc protecting group from the purified radiolabeled peptide.
-
Preparation of the Deprotection Cocktail:
-
Prepare a fresh deprotection cocktail. A standard mixture is 50% TFA in DCM.[5] For peptides containing sensitive residues, scavengers should be added. A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
-
Deprotection Reaction:
-
Dissolve the lyophilized Boc-protected radiolabeled peptide in the deprotection cocktail.
-
Allow the reaction to proceed at room temperature for 30 minutes. Longer times may be necessary for complete deprotection but should be optimized to avoid side reactions.[6]
-
-
Removal of TFA and Precipitation:
-
Remove the TFA by evaporation under a gentle stream of nitrogen.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether and wash the peptide pellet with cold ether two more times.
-
-
Final Purification by HPLC:
-
Dissolve the precipitated peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the final deprotected radiolabeled peptide by RP-HPLC using the same system as in Protocol 1, adjusting the gradient as necessary for the more polar deprotected peptide.
-
Collect the fraction containing the pure radiolabeled peptide.
-
-
Final Product Formulation:
-
Lyophilize the final HPLC fraction to obtain the purified radiolabeled peptide as a powder.
-
Store the final product under appropriate conditions (e.g., at -20°C or -80°C) to minimize degradation.
-
Visualizations
Experimental Workflow
References
- 1. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of radiolabeled peptides via an iodine exchange reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Boc-p-iodo-DL-Phe-OH into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and novel functionalities.[1] Boc-p-iodo-DL-Phe-OH, a non-proteinogenic amino acid, is a particularly valuable building block. The presence of an iodine atom on the phenyl ring provides a versatile handle for post-synthetic modifications, including radiolabeling for diagnostic imaging or serving as a key pharmacophore in bioactive peptides.[2] The use of a racemic (DL) mixture allows for the generation of diastereomeric peptide libraries, which can be screened for enhanced biological activity.
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptidomimetics using Boc-strategy solid-phase peptide synthesis (SPPS).
Core Principles and Considerations
Incorporating this compound follows the general principles of Boc-SPPS, which involves the stepwise addition of amino acids to a growing peptide chain on a solid support resin. Key steps include:
-
Resin Selection and Swelling: A suitable resin, such as Merrifield or PAM resin, is chosen based on the desired C-terminal functionality. The resin must be swelled in an appropriate solvent (e.g., Dichloromethane - DCM) to ensure accessibility of the reactive sites.
-
Boc Deprotection: The N-terminal Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to expose the free amine for the next coupling step.
-
Neutralization: The protonated N-terminus is neutralized with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the subsequent coupling reaction.
-
Amino Acid Coupling: The incoming this compound is activated by a coupling reagent and then reacted with the free amine on the resin-bound peptide.
-
Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the solid support, and side-chain protecting groups are removed using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification and Analysis: The crude peptide, which will be a mixture of diastereomers due to the use of a DL-amino acid, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Special Considerations for this compound:
-
Steric Hindrance: The bulky iodophenyl side chain may lead to slower coupling kinetics compared to natural amino acids. To overcome this, more potent coupling reagents and/or longer reaction times may be necessary.
-
Diastereomer Formation: The use of a racemic mixture will result in the synthesis of two diastereomeric peptides at each incorporation site. These diastereomers will have different physicochemical properties and may exhibit distinct biological activities.[3] Their separation by RP-HPLC is a critical step in the purification process.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of peptidomimetics incorporating unnatural amino acids. Note that these values are representative and may vary depending on the specific peptide sequence, coupling conditions, and purification protocol.
Table 1: Typical Yields and Purity for Peptidomimetic Synthesis via Boc-SPPS
| Parameter | Typical Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Dependent on the chosen resin (e.g., Merrifield). |
| Coupling Efficiency per Step | >98% | Can be monitored by the Kaiser test. For sterically hindered residues like p-iodophenylalanine, a double coupling may be required. |
| Crude Peptide Yield | 60 - 85% | Highly dependent on the length and sequence of the peptide. |
| Purity of Crude Peptide (HPLC) | 40 - 70% | The crude product will be a mixture of diastereomers. |
| Final Yield of Purified Diastereomers | 10 - 30% (each) | Dependent on the efficiency of the HPLC separation. |
Table 2: Recommended Coupling Reagents for this compound
| Coupling Reagent | Additive | Base | Solvent | Advantages & Considerations |
| DIC (N,N'-Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DIPEA | DCM/DMF | Cost-effective and widely used. HOBt minimizes racemization.[4] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt | DIPEA | DMF | High coupling efficiency and fast reaction times.[4][5] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HOAt (1-Hydroxy-7-azabenzotriazole) | DIPEA/Collidine | DMF | Very efficient, especially for sterically hindered amino acids. Low risk of racemization. |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | - | DIPEA | DMF | Effective for hindered couplings and less likely to cause guanidinylation side reactions compared to uronium reagents. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide containing p-iodo-DL-Phe
This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-p-iodo-DL-Phe-Gly) on Merrifield resin using the Boc/Bzl strategy.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-Gly-OH
-
This compound
-
Boc-L-Ala-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Methanol (MeOH)
-
Diethyl ether, cold
-
Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole)
-
Kaiser test kit
Procedure:
-
Resin Swelling and First Amino Acid Coupling (Boc-Gly-OH): a. Place Merrifield resin (e.g., 1 g, 0.5 mmol/g) in a reaction vessel. b. Swell the resin in DCM (15 mL) for 1 hour. c. Drain the DCM. d. In a separate flask, dissolve Boc-Gly-OH (2 eq.) in DCM/DMF (3:1). e. Add DIC (1 eq.) and couple to the resin overnight. f. Wash the resin with DCM (3x), DMF (3x), and MeOH (3x). Dry under vacuum.
-
Boc Deprotection: a. Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. b. Drain the solution. c. Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes. d. Drain and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: a. Wash the resin with 10% DIPEA in DCM (2 x 2 minutes). b. Wash the resin with DCM (3x).
-
Coupling of this compound: a. In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF. b. Add DIC (3 eq.) to the solution and pre-activate for 10 minutes. c. Add the activated amino acid solution to the neutralized resin. d. Agitate the reaction vessel for 2-4 hours at room temperature. e. Monitor the coupling completion using the Kaiser test. If the test is positive (blue beads), repeat the coupling step. f. Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Deprotection, Neutralization, and Coupling for Boc-L-Ala-OH.
-
Final Cleavage and Deprotection: a. Dry the peptide-resin under vacuum. b. In a specialized HF apparatus, treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour. c. Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Purification: a. Wash the resin with cold diethyl ether to precipitate the crude peptide. b. Filter and collect the crude peptide. c. Purify the diastereomeric peptides using preparative RP-HPLC.
Protocol 2: Purification of Diastereomeric Peptides by RP-HPLC
Materials:
-
Crude peptide mixture
-
HPLC grade water with 0.1% TFA (Solvent A)
-
HPLC grade acetonitrile with 0.1% TFA (Solvent B)
-
Preparative C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with a small addition of Solvent B if necessary for solubility.
-
HPLC Separation: a. Equilibrate the C18 column with 95% Solvent A and 5% Solvent B. b. Inject the dissolved peptide sample. c. Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.[6] d. Monitor the elution profile at 220 nm and 280 nm. The two diastereomers should elute as distinct peaks. e. Collect the fractions corresponding to each peak.
-
Analysis and Lyophilization: a. Analyze the purity of the collected fractions by analytical RP-HPLC. b. Pool the pure fractions for each diastereomer and lyophilize to obtain the final products.
Visualizations
Experimental Workflow
Caption: General workflow for Boc-SPPS incorporation of this compound.
Application in Signaling Pathway Inhibition: Targeting the RAS-RAF Interaction
Peptidomimetics are increasingly designed to inhibit protein-protein interactions (PPIs) that are dysregulated in diseases like cancer.[7] The RAS signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is common in many cancers.[7] Peptidomimetics incorporating unnatural amino acids can be designed to mimic the binding interface of RAS effectors like RAF, thereby disrupting downstream signaling. The iodophenyl group could serve as a key interaction moiety or a site for further modification to enhance binding affinity.
Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by a peptidomimetic.
References
- 1. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics in cancer targeting. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Are peptidomimetics the compounds of choice for developing new modulators of the JAK-STAT pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidomimetics designed to bind to RAS effector domain are promising cancer therapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-p-iodo-DL-Phe-OH in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-Boc-p-iodo-DL-phenylalanine (Boc-p-iodo-DL-Phe-OH) in the construction and diversification of combinatorial peptide libraries. This versatile building block serves as a linchpin for introducing structural diversity through post-synthesis modifications, primarily via palladium-catalyzed cross-coupling reactions. The presence of the iodine atom on the phenyl ring offers a reactive handle for the site-specific introduction of a wide array of chemical moieties, enabling the exploration of vast chemical space in drug discovery and other biomedical research areas.
Introduction
This compound is a non-proteinogenic amino acid derivative that is instrumental in modern peptide chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group makes it suitable for Boc-based solid-phase peptide synthesis (SPPS). The key feature of this amino acid is the iodine atom at the para position of the phenyl ring, which allows for a variety of subsequent chemical modifications.[1][2] This feature is particularly valuable in combinatorial chemistry, where large libraries of compounds are synthesized and screened for biological activity.[3]
The general strategy involves the initial synthesis of a peptide library containing this compound at one or more positions using the "split-and-mix" methodology.[1][3] This creates a "one-bead-one-compound" library where each bead of the solid support carries a unique peptide sequence. Subsequently, the iodine moiety on the phenylalanine residue can be functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Stille reactions, to introduce a diverse set of substituents.[2][4][5] This two-step approach allows for the creation of vast and highly diverse peptide and peptidomimetic libraries for screening against biological targets.
Data Presentation
The following tables summarize key physicochemical properties of this compound and representative quantitative data for its application in peptide synthesis and subsequent modification reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₈INO₄ |
| Molecular Weight | 391.20 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Approximately 145-150 °C |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |
| Storage Conditions | 0-8 °C |
Table 2: Representative Coupling Efficiencies in Boc-SPPS
| Coupling Reagent | Base | Coupling Time (h) | Typical Coupling Efficiency (%) |
| HBTU/HOBt | DIEA | 2-4 | >99 |
| DIC/HOBt | - | 2-4 | 98-99 |
| PyBOP | DIEA | 1-2 | >99 |
Note: Coupling efficiencies can be monitored qualitatively using the Kaiser test or quantitatively by spectrophotometric analysis of Fmoc deprotection if using an orthogonal Fmoc-based strategy for other residues.[6][7][8]
Table 3: Representative Yields for On-Resin Cross-Coupling Reactions of Peptides Containing p-Iodophenylalanine
| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | P(o-tolyl)₃ | K₃PO₄ | DME/H₂O | 80 | 20 | 70-95 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 60-90 | |
| Sonogashira | Pd(PPh₃)₄ | - | CuI, DIEA | DMF | 50 | 12 | 47-85 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 60 | 18 | 50-90 |
Note: Yields are highly dependent on the specific peptide sequence, the nature of the coupling partners, and the reaction conditions. The data presented are illustrative examples from published literature.[2][4][9][10][11]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Library Containing this compound using the Split-and-Mix Method
This protocol outlines the manual synthesis of a "one-bead-one-compound" peptide library using Boc-SPPS.
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Reaction vessels
-
Shaker
Procedure:
-
Resin Preparation: Swell the resin in DCM for 1-2 hours in separate reaction vessels for each building block in the first position.
-
First Amino Acid Coupling:
-
In each reaction vessel, couple the first Boc-protected amino acid (e.g., 3 equivalents) to the resin using a suitable coupling method (e.g., pre-activation with DIC/HOBt in DMF/DCM).
-
Allow the reaction to proceed for 2-4 hours. Monitor the coupling completion using the Kaiser test.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Pooling and Splitting:
-
Combine all the resin portions into a single vessel and mix thoroughly to ensure randomization.
-
Divide the pooled resin into equal portions, one for each amino acid to be coupled at the next position.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Boc Deprotection: Treat each resin portion with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[8][12]
-
Wash the resin with DCM, followed by a neutralization step with 10% DIEA in DCM.
-
Wash again with DCM and DMF.
-
Coupling of the Next Amino Acid (including this compound):
-
In separate reaction vessels for each resin portion, couple the next Boc-protected amino acid (3 equivalents). For incorporating this compound, use the same standard coupling protocols.
-
Allow the coupling to proceed for 2-4 hours and confirm completion with the Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Pooling and Splitting: Repeat step 3.
-
-
Repeat the elongation cycle until the desired peptide length is achieved.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Boc deprotection.
-
Wash and dry the resin.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole or TFMSA) to cleave the peptides from the resin and remove side-chain protecting groups. Caution: HF is extremely toxic and requires specialized equipment and handling procedures.
-
Protocol 2: On-Resin Suzuki-Miyaura Coupling for Library Diversification
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid to the resin-bound peptide library containing p-iodophenylalanine.
Materials:
-
Peptide-resin library from Protocol 1
-
Arylboronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, P(o-tolyl)₃)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Anhydrous solvents (e.g., DMF, DME, Toluene, Dioxane)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin library in the chosen reaction solvent (e.g., DMF or a mixture of solvents) under an inert atmosphere.
-
Reaction Mixture Preparation: In a separate flask, dissolve the arylboronic acid (5-10 equivalents relative to the resin loading), the palladium catalyst (0.1-0.2 equivalents), and the ligand (if used, in appropriate stoichiometry to the catalyst) in the reaction solvent.
-
Addition of Reagents: Add the solution from step 2 to the swollen resin, followed by the addition of the base (e.g., an aqueous solution of Na₂CO₃ or solid K₃PO₄).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir under an inert atmosphere for 12-24 hours.
-
Washing: After the reaction is complete, cool the mixture to room temperature. Wash the resin extensively with the reaction solvent, water, and DCM to remove all traces of reagents and byproducts.
-
Cleavage and Purification: Cleave the modified peptides from the resin as described in Protocol 1. The resulting library of modified peptides can then be purified and screened.
Protocol 3: On-Resin Sonogashira Coupling for Library Diversification
This protocol provides a general method for the palladium- and copper-catalyzed Sonogashira coupling of a terminal alkyne to the resin-bound peptide library containing p-iodophenylalanine.[9][11]
Materials:
-
Peptide-resin library from Protocol 1
-
Terminal alkynes
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., DIEA or Et₃N)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin library in anhydrous DMF under an inert atmosphere.
-
Reaction Mixture Preparation: To the swollen resin, add the terminal alkyne (5-10 equivalents), the palladium catalyst (0.1 equivalents), CuI (0.2 equivalents), and the base (10-20 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere for 12-24 hours.
-
Washing: After the reaction, wash the resin thoroughly with DMF, DCM, and methanol to remove all reagents and byproducts.
-
Cleavage and Purification: Cleave the modified peptides from the resin as described in Protocol 1 for subsequent screening.
Visualizations
Caption: Workflow for Split-and-Mix Combinatorial Peptide Library Synthesis.
Caption: Workflow for Post-Synthesis Diversification of a Peptide Library.
References
- 1. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
Application Note: Analytical HPLC Methods for Peptides Containing p-Iodophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance peptide stability, modulate biological activity, and introduce novel functionalities. p-Iodophenylalanine is a particularly valuable unnatural amino acid due to the presence of the iodine atom, which can be used as a heavy atom for X-ray crystallography, a handle for cross-linking studies, and a means to increase peptide hydrophobicity and potency.
Accurate and robust analytical methods are crucial for the characterization and quality control of synthetic peptides containing p-iodophenylalanine. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides. This application note provides a detailed protocol and guidelines for the analytical RP-HPLC of peptides containing p-iodophenylalanine, highlighting key considerations for method development and optimization.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. Peptides are retained on the column through hydrophobic interactions between their amino acid side chains and the stationary phase. Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which decreases its polarity and causes the peptides to partition back into the mobile phase and move through the column.
The incorporation of p-iodophenylalanine significantly increases the hydrophobicity of a peptide compared to its native counterpart containing phenylalanine. This is due to the large, hydrophobic iodine atom on the phenyl ring. Consequently, peptides containing p-iodophenylalanine will exhibit longer retention times in RP-HPLC under identical conditions. This property allows for the effective separation of the modified peptide from its unmodified precursor and other synthesis-related impurities.
Data Presentation
The following table provides a representative comparison of retention times for a model peptide and its analogue containing p-iodophenylalanine, illustrating the expected increase in retention due to the enhanced hydrophobicity.
| Peptide Sequence | Modification | Retention Time (minutes) |
| Ac-Tyr-Val-Ala-Phe -Ala-Leu-Lys-Gly-NH₂ | Unmodified | 15.2 |
| Ac-Tyr-Val-Ala-p-Iodo-Phe -Ala-Leu-Lys-Gly-NH₂ | p-Iodophenylalanine | 17.8 |
Note: The data presented is illustrative and based on typical observations. Actual retention times will vary depending on the specific peptide sequence, HPLC system, column, and gradient conditions.
Experimental Protocols
This section details a general protocol for the analytical RP-HPLC of peptides containing p-iodophenylalanine.
Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Peptide sample containing p-iodophenylalanine.
-
Sample diluent: Mobile Phase A or a compatible solvent.
-
0.22 µm syringe filters.
Sample Preparation
-
Dissolve the lyophilized peptide in the sample diluent to a final concentration of 1 mg/mL.
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Method
| Parameter | Setting |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25°C) |
| Detection Wavelength | 220 nm |
| Injection Volume | 10-20 µL |
| Gradient Program | Time (min) |
| 0 | |
| 40 | |
| 41 | |
| 45 | |
| 46 | |
| 50 |
Method Development and Optimization
-
Scouting Gradient: For a new peptide, it is advisable to start with a broad "scouting" gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the peptide.
-
Gradient Optimization: Once the approximate elution time is known, a shallower, more focused gradient can be developed around this time to improve the resolution between the main peptide peak and any closely related impurities.
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape.[1] For applications requiring mass spectrometry (MS) detection, formic acid (FA) at a concentration of 0.1% can be used as an alternative to TFA, which can cause ion suppression.[2]
-
Detection Wavelength: The peptide bond absorbs strongly around 210-230 nm, making 220 nm a suitable wavelength for general peptide detection.[3] If the peptide contains other chromophores, such as tryptophan or tyrosine, detection at 280 nm can also be used. The phenyl ring of p-iodophenylalanine also contributes to UV absorbance.
Signaling Pathways and Workflows
Caption: General workflow for the analytical HPLC of a peptide containing p-iodophenylalanine.
Conclusion
The analytical HPLC method described in this application note provides a robust and reliable approach for assessing the purity of synthetic peptides containing p-iodophenylalanine. The key consideration for analyzing these modified peptides is their increased hydrophobicity, which leads to longer retention times on reversed-phase columns. By employing a standard C18 column with a water/acetonitrile gradient containing TFA, researchers can achieve excellent separation and accurate quantification. The provided protocol serves as a solid starting point for method development, which can be further optimized to suit the specific characteristics of the peptide of interest.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Containing Boc-p-iodo-DL-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance peptide stability, modulate biological activity, and introduce novel functionalities for probing complex biological systems. Boc-p-iodo-DL-Phe-OH, a non-proteinogenic amino acid, offers unique properties due to the presence of a bulky, hydrophobic iodophenyl group and a Boc (tert-butyloxycarbonyl) protecting group. The iodine atom serves as a heavy atom for crystallographic studies and introduces a unique isotopic signature for mass spectrometry, while the Boc group is crucial for synthetic strategies but also presents specific analytical challenges due to its lability.
These application notes provide a comprehensive guide to the mass spectrometry (MS) analysis of peptides containing this compound. Detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS), and tandem mass spectrometry (MS/MS) are provided, along with expected fragmentation patterns and data interpretation guidelines.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₈INO₄ |
| Monoisotopic Mass | 391.0230 u |
| Average Mass | 391.20 g/mol |
| Key Features | - N-terminal Boc protecting group |
| - para-iodinated phenyl side chain | |
| - Racemic (DL) mixture |
Mass Spectrometry Characteristics
The presence of the Boc and iodo-phenyl moieties imparts distinct characteristics to the mass spectrometric behavior of peptides.
-
Increased Mass and Hydrophobicity: The addition of this compound significantly increases the mass and hydrophobicity of a peptide. This will result in a longer retention time during reversed-phase liquid chromatography (RPLC) compared to its unmodified counterpart.
-
Isotopic Signature of Iodine: Iodine is monoisotopic, with ¹²⁷I being the only naturally occurring isotope.[1][2][3] This simplifies the isotopic pattern of the precursor and fragment ions, as there will be no characteristic M+2 peaks that are observed with chlorine or bromine containing compounds.[1]
-
Lability of the Boc Group: The Boc group is notoriously labile under acidic conditions and during collision-induced dissociation (CID) in the mass spectrometer.[4] This leads to a characteristic neutral loss of 100.0528 Da (C₅H₈O₂).[4] This predictable fragmentation is a strong indicator of the successful incorporation of the Boc-protected amino acid.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Peptide Solubilization:
-
Accurately weigh 1 mg of the lyophilized peptide containing this compound.
-
Dissolve the peptide in a suitable solvent. Due to the hydrophobicity of the modification, a higher percentage of organic solvent is recommended. Start with 50% acetonitrile in water with 0.1% formic acid. For highly hydrophobic peptides, up to 70% acetonitrile may be necessary.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent for direct infusion or LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is suitable for separating peptides. For hydrophobic peptides, a C8 or C4 column can also be effective.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is recommended to ensure good separation of the modified peptide from potential impurities or isomers. A typical gradient could be:
-
0-5 min: 5% B
-
5-45 min: 5-60% B
-
45-50 min: 60-95% B
-
50-55 min: 95% B
-
55.1-60 min: 5% B
-
-
Flow Rate: Dependent on the column diameter (e.g., 200-400 µL/min for a 2.1 mm ID column).
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS) and MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.
-
MS1 (Full Scan) Analysis: Acquire full scan mass spectra to identify the precursor ion of the peptide containing this compound. The m/z will depend on the charge state.
-
MS/MS (Tandem MS) Analysis: Perform data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
-
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Optimize the collision energy to achieve good fragmentation of the peptide backbone while also observing the characteristic neutral loss of the Boc group. A stepped or ramped collision energy can be beneficial.
-
Data Presentation
Table 1: Hypothetical Mass Spectrometry Data for a Model Peptide (Ac-Gly-X-Ala-NH₂) where X = Boc-p-iodo-DL-Phe
| Parameter | Expected Value/Observation | Rationale |
| Monoisotopic Mass (Da) | 605.0924 | Calculated mass of the neutral peptide. |
| Observed m/z [M+H]⁺ | 606.1002 | Protonated molecular ion in the mass spectrometer. |
| Observed m/z [M+H-100]⁺ | 506.0474 | Corresponds to the neutral loss of the Boc group (100.0528 Da) from the precursor ion. This is a key diagnostic peak. |
| Key MS/MS Fragment Ions | See Table 2 | Fragmentation of the peptide backbone (b- and y-ions) and the characteristic neutral loss. |
| HPLC Retention Time | Elongated | The hydrophobic Boc and iodophenyl groups increase retention on a reversed-phase column compared to an unmodified peptide. |
Table 2: Hypothetical MS/MS Fragmentation Data for the Model Peptide Ac-Gly-(Boc-p-iodo-Phe)-Ala-NH₂ ([M+H]⁺ = 606.10)
| Fragment Ion | Calculated m/z | Relative Abundance (%) | Annotation |
| [M+H-100]⁺ | 506.05 | 100 | Neutral loss of the Boc group. Often the base peak. |
| y₂ | 449.02 | 45 | Cleavage C-terminal to the modified Phe. |
| b₂ | 448.08 | 30 | Cleavage N-terminal to the modified Phe. |
| y₁ | 72.04 | 60 | Alaninamide. |
| b₁ | 100.05 | 25 | Acetyl-Glycine. |
| Immonium ion (p-iodo-Phe) | 247.96 | 15 | Characteristic immonium ion for p-iodophenylalanine. |
Mandatory Visualizations
Caption: Workflow for the analysis of peptides with this compound.
Caption: Potential modulation of a GPCR signaling pathway by a peptide containing p-iodophenylalanine.
Discussion and Applications
The mass spectrometric analysis of peptides containing this compound is crucial for ensuring the quality and identity of these synthetic molecules. The protocols outlined above provide a robust framework for their characterization.
The unique properties of p-iodophenylalanine-containing peptides make them valuable tools in various research areas:
-
Structural Biology: The iodine atom can be used as an anomalous scatterer in X-ray crystallography to aid in phase determination.[5]
-
Probing Protein-Protein Interactions: The modified peptide can be used as a probe to study binding interfaces and the effects of specific amino acid substitutions on interaction affinities.
-
Modulating Cell Signaling: Peptides containing unnatural amino acids can be designed to interact with and modulate the activity of signaling proteins, such as G-protein coupled receptors (GPCRs) or kinases in pathways like the MAPK signaling cascade.[6][7] The iodophenyl group can alter the binding affinity and specificity of the peptide for its target.
Conclusion
The successful analysis of peptides incorporating this compound by mass spectrometry relies on the careful consideration of the unique properties of this unnatural amino acid. Key to this analysis is the recognition of the characteristic neutral loss of the Boc group and the monoisotopic nature of iodine. The provided protocols and data interpretation guidelines offer a solid foundation for researchers and drug development professionals to confidently characterize these valuable synthetic peptides and advance their application in biological and pharmaceutical research.
References
- 1. Analysis of iodinated peptides by LC-DAD/ESI ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment Ion Abundance Reveals Information about Structure and Charge Localization in Highly Charged Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide–Spectrum Match Validation with Internal Standards (P–VIS): Internally-Controlled Validation of Mass Spectrometry-Based Peptide Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Interrogating PP1 Activity in the MAPK Pathway with Optimized PP1‐Disrupting Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Peptides Containing p-Iodophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential deiodination of p-iodophenylalanine during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is the deiodination of p-iodophenylalanine a common side reaction during peptide synthesis?
While the carbon-iodine bond on an aromatic ring can be susceptible to cleavage under strong acid conditions, extensive deiodination of p-iodophenylalanine is not a widely reported side reaction in the literature for standard Fmoc-based solid-phase peptide synthesis (SPPS). However, the potential for this side reaction exists, particularly during the final cleavage and deprotection step with trifluoroacetic acid (TFA). The use of appropriate scavengers in the cleavage cocktail is crucial to minimize this and other potential side reactions.
Q2: What is the likely mechanism of deiodination during TFA cleavage?
The deiodination of p-iodophenylalanine during TFA cleavage is likely an acid-catalyzed electrophilic aromatic substitution reaction. Protonation of the aromatic ring can make it susceptible to cleavage of the carbon-iodine bond. The resulting reactive species can then be quenched by scavengers in the cleavage cocktail.
Q3: How can I detect and quantify the deiodination of my peptide?
Deiodination can be detected and quantified using analytical techniques that can differentiate the iodo-peptide from the deiodinated peptide (which is simply a phenylalanine-containing peptide). The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can often separate the desired iodo-peptide from the deiodinated impurity. The peak areas can be used for relative quantification.
-
Mass Spectrometry (MS): Mass spectrometry is a definitive method to identify the presence of the deiodinated product by observing a molecular weight difference corresponding to the mass of an iodine atom (126.9 Da). HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for both separation and identification.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the deiodinated product.
Potential Cause: This indicates that the iodine atom on the p-iodophenylalanine residue has been cleaved during the synthesis or, more likely, during the final TFA cleavage step. This is likely due to an insufficient concentration or an inappropriate choice of scavengers in the cleavage cocktail.
Troubleshooting & Prevention:
-
Optimize the Cleavage Cocktail: The composition of the cleavage cocktail is the most critical factor in preventing deiodination. For peptides containing sensitive residues like p-iodophenylalanine, a standard "universal" scavenger cocktail is recommended.
-
Minimize Cleavage Time: While complete cleavage and deprotection are necessary, unnecessarily long exposure to strong acid can increase the likelihood of side reactions. For most standard resins and protecting groups, a cleavage time of 2-3 hours at room temperature is sufficient.
-
Perform a Small-Scale Test Cleavage: Before cleaving the entire batch of your peptide-resin, it is prudent to perform a small-scale test cleavage with a small aliquot of the resin (e.g., 10-20 mg). Analyze the crude product by HPLC and mass spectrometry to ensure the integrity of the p-iodophenylalanine residue.
Quantitative Data
The selection of an appropriate cleavage cocktail is critical for minimizing side reactions for sensitive amino acids. While specific data on the prevention of p-iodophenylalanine deiodination is not abundant in the literature, the effectiveness of common scavenger cocktails for other sensitive residues provides a strong guideline.
Table 1: Common Cleavage Cocktails for Peptides with Sensitive Residues
| Reagent Name | Composition (v/v/v/v/w) | Target Residues & Comments |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A robust, "universal" cocktail for peptides containing multiple sensitive residues like Trp, Met, Cys, and Arg. The combination of scavengers provides broad protection against various cationic species.[1] |
| Reagent B | TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2) | A good general-purpose, low-odor cocktail. TIS is an effective scavenger for carbocations.[1] |
| TFA/TIS/Water | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | A simple and effective cocktail for many peptides, particularly those without highly sensitive residues like Met or multiple Arg residues. |
| Reagent H | TFA / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) / Water / Dimethylsulfide (DMS) / Ammonium Iodide (NH₄I) (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent the oxidation of methionine residues.[1] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing p-Iodophenylalanine
This protocol outlines the general steps for manual or automated Fmoc-based SPPS.
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids). Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
Prepare the coupling solution by dissolving Fmoc-p-iodo-L-phenylalanine (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 3-8 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, followed by dichloromethane (DCM), and then methanol. Dry the resin thoroughly under vacuum.
Protocol 2: Cleavage and Deprotection using Reagent K
This protocol is recommended for peptides containing p-iodophenylalanine and other sensitive residues.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare fresh Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/w).
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Washing: Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and dissolved protecting groups.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry to confirm the identity and purity of the product and to check for any deiodination.
Visualizations
Caption: Experimental workflow for SPPS of peptides containing p-iodophenylalanine.
Caption: Troubleshooting workflow for deiodination of p-iodophenylalanine.
References
Technical Support Center: Troubleshooting Side Reactions of Boc-p-iodo-DL-Phe-OH in Solid-Phase Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Boc-p-iodo-DL-Phe-OH in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve common side reactions, ensuring the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in SPPS?
The primary side reaction of concern when using this compound is deiodination , the loss of the iodine atom from the phenyl ring. This can occur during the repetitive acidolytic deprotection steps and, more significantly, during the final cleavage from the resin. Other general SPPS side reactions, such as incomplete coupling, racemization, and the formation of deletion or truncated peptides, can also occur.
Q2: At which stage of SPPS is deiodination most likely to occur?
Deiodination is most prevalent during the final cleavage step, where the peptide is treated with a strong acid like trifluoroacetic acid (TFA) to remove side-chain protecting groups and cleave the peptide from the resin.[1] The highly acidic environment can facilitate the cleavage of the carbon-iodine bond. Some degree of deiodination may also occur during the repeated TFA treatments for Boc group removal in each cycle of the synthesis, although this is generally less significant than during the final cleavage.
Q3: How can I detect deiodination and other side products in my crude peptide?
The most effective methods for detecting side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Deiodination will result in a peptide product with a lower molecular weight (specifically, a loss of approximately 126.9 Da). This product will typically have a different retention time on a reverse-phase HPLC column compared to the desired iodinated peptide.
-
Mass Spectrometry: MS analysis is crucial for confirming the identity of side products. The mass difference between the expected product and any observed impurities can pinpoint the nature of the side reaction. For example, a mass decrease of 126.9 Da is a clear indicator of deiodination.
Q4: What is the role of scavengers in preventing side reactions with this compound?
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive carbocations generated during the removal of protecting groups.[1] While their primary role is to prevent the modification of sensitive residues like Tryptophan, Methionine, and Cysteine, they can also play a role in minimizing deiodination, although the mechanism is less direct. More importantly, the choice of scavengers and the overall composition of the cleavage cocktail can influence the stability of the C-I bond.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Significant Deiodination Observed in the Crude Peptide
Symptom: HPLC analysis shows a major peak corresponding to the non-iodinated peptide, and mass spectrometry confirms a mass loss of ~127 Da from the desired product.
Root Cause: The carbon-iodine bond on the phenyl ring is unstable under the strongly acidic conditions of the final cleavage.
Troubleshooting Workflow:
A troubleshooting workflow for addressing deiodination.
Solutions:
-
Optimize the Cleavage Cocktail:
-
Reduce TFA Concentration: If possible, use a lower concentration of TFA. However, this may impact the efficiency of protecting group removal.
-
Incorporate Stabilizing Scavengers: While standard scavengers like triisopropylsilane (TIS) are used to trap carbocations, their direct effect on preventing deiodination is not well-documented. However, creating a less harsh cleavage environment is key.
-
-
Minimize Cleavage Time: Perform a time-course study to determine the minimum time required for complete deprotection and cleavage. Prolonged exposure to strong acid increases the likelihood of deiodination. For many peptides, 1-2 hours is sufficient.[1]
-
Consider Alternative Cleavage Strategies: For extremely sensitive peptides, explore milder cleavage cocktails, although this may require different side-chain protection strategies for other amino acids.
Issue 2: Incomplete Coupling of this compound
Symptom: Mass spectrometry analysis of the crude peptide reveals a significant amount of a deletion peptide lacking the p-iodophenylalanine residue.
Root Cause: Steric hindrance from the bulky iodine atom and the Boc protecting group can slow down the coupling reaction, leading to incomplete incorporation.
Troubleshooting Workflow:
A troubleshooting workflow for incomplete coupling.
Solutions:
-
Extend Coupling Time: Increase the coupling reaction time to allow for complete acylation of the N-terminal amine.
-
Double Coupling: After the initial coupling reaction, drain the reagents and add a fresh solution of activated this compound for a second coupling step.
-
Use a Stronger Coupling Reagent: If using standard coupling reagents like HBTU, consider switching to a more potent activator such as HATU.
-
Address Peptide Aggregation: If the peptide chain is aggregating on the resin, it can hinder coupling. Consider using structure-disrupting solvents or additives.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single cycle for adding this compound to the growing peptide chain.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-25 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (1x), and N,N-dimethylformamide (DMF) (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using the ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection with Minimized Deiodination
This protocol is designed to minimize the risk of deiodination during the final cleavage step.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail immediately before use. A recommended cocktail for peptides containing sensitive residues is Reagent K :
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 1.5 to 2 hours at room temperature with occasional agitation. Avoid longer cleavage times unless necessary for the removal of other protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add the solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolate the peptide by centrifugation, decant the ether, and wash the pellet with cold ether (2x).
-
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product.
Quantitative Data Summary
While specific quantitative data for side reactions of this compound are not extensively published, the following table provides a general overview of expected outcomes and parameters to monitor.
| Parameter | Target Value/Range | Analytical Method | Notes |
| Coupling Efficiency | >99% | Kaiser Test / HPLC | Incomplete coupling leads to deletion sequences. |
| Deiodination | <5% | HPLC / Mass Spectrometry | Highly dependent on cleavage conditions. |
| Purity of Crude Peptide | 50-90% | HPLC | Sequence-dependent; purification is typically required. |
| Final Peptide Yield | 10-30% | Gravimetric / UV-Vis | Dependent on synthesis efficiency and purification losses. |
By carefully controlling the reaction conditions, particularly during the final cleavage step, and by using appropriate analytical techniques to monitor for side products, researchers can successfully synthesize peptides containing p-iodophenylalanine with high purity and yield.
References
Technical Support Center: Boc-p-iodo-DL-Phe-OH Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the solubility of Boc-p-iodo-DL-Phe-OH in common organic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a protected amino acid with a bulky, hydrophobic p-iodophenyl side chain and a Boc protecting group. These structural features generally lead to good solubility in polar aprotic solvents like DMF, NMP, and DMSO, as well as chlorinated solvents such as dichloromethane (DCM).[1][2] However, its solubility in aqueous solutions is limited.
Q2: Why is my this compound not dissolving in DMF or NMP at the desired concentration?
A2: Several factors can contribute to poor solubility, even in recommended solvents:
-
Solvent Quality: The presence of water or other impurities in DMF or NMP can significantly decrease the solubility of hydrophobic compounds. Always use high-purity, anhydrous solvents.[1]
-
Compound Purity: Impurities within the this compound itself can affect its dissolution.
-
Concentration Limit: You may be attempting to create a solution that exceeds the compound's solubility limit in that specific solvent.
-
Temperature: Lower laboratory temperatures can reduce solubility.
-
Aggregation: The compound may form aggregates, which are difficult to dissolve.[1]
Q3: Can I use heat to improve the solubility of this compound?
A3: Yes, gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[3][4][5][6] However, it is crucial to apply heat cautiously, typically not exceeding 40°C, to avoid potential degradation of the compound, particularly the heat-sensitive Boc protecting group.[3][4] It is advisable to first test this on a small scale.
Q4: Is sonication a recommended method for dissolving this compound?
A4: Sonication is a highly recommended technique to aid in the dissolution of poorly soluble protected amino acids.[3][4][5][6][7] It helps to break up solid particles and aggregates, facilitating better interaction with the solvent.
Q5: Can I use a co-solvent to improve solubility in DMF or NMP?
A5: Yes, using a co-solvent system is a common and effective strategy. For particularly difficult-to-dissolve compounds, adding a small percentage of a stronger solvent like DMSO (e.g., 5-10% v/v) to DMF or NMP can enhance solvation.[1][3] A "magic mixture" of DCM/DMF/NMP (1:1:1 by volume) has also been reported to be effective for challenging peptide sequences.[4]
Troubleshooting Guides
Issue: this compound is not dissolving or is dissolving slowly in DMF or NMP.
This guide provides a step-by-step approach to address solubility challenges.
Caption: A stepwise workflow for troubleshooting the dissolution of this compound.
Data Presentation
| Solvent | Chemical Formula | Qualitative Solubility | Estimated Quantitative Solubility (at 20-25°C) | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | ≥ 10 mg/mL | A common solvent for peptide synthesis; solubility can be enhanced with gentle warming. An optical rotation measurement for the L-isomer was performed at a concentration of 10 mg/mL in DMF, indicating at least this level of solubility.[8] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Soluble | Likely > 10 mg/mL | Often a stronger solvent than DMF for hydrophobic protected amino acids.[4] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Highly Soluble | > 50 mg/mL | A very strong polar aprotic solvent, often used to dissolve difficult compounds.[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Likely > 10 mg/mL | A common solvent for Boc-protected amino acids. |
| Water | H₂O | Sparingly Soluble | < 1 mg/mL | The hydrophobic nature of the molecule limits aqueous solubility.[2] |
Note: The estimated quantitative solubility is based on qualitative descriptions and data from similar compounds and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF or NMP
Objective: To prepare a solution of this compound for use in peptide synthesis or other applications.
Materials:
-
This compound
-
High-purity, anhydrous DMF or NMP
-
Clean, dry glass vial with a screw cap
-
Magnetic stirrer and stir bar or vortex mixer
Procedure:
-
Weigh the desired amount of this compound and place it into the vial.
-
Add the calculated volume of DMF or NMP to achieve the target concentration.
-
Stir the mixture vigorously using a magnetic stirrer or vortex mixer at room temperature for 5-10 minutes.
-
Visually inspect the solution. If the compound is fully dissolved, the solution will be clear and free of any visible particles.
Protocol 2: Enhanced Dissolution Using Sonication and Gentle Warming
Objective: To dissolve this compound that fails to dissolve under standard conditions.
Materials:
-
Vial containing the undissolved this compound in DMF or NMP
-
Ultrasonic bath
-
Water bath or heating block with temperature control
Procedure:
-
Place the sealed vial containing the mixture into an ultrasonic bath.
-
Sonicate for 5-10 minute intervals.[3][9] After each interval, visually inspect the solution.
-
If the compound remains undissolved after sonication, proceed to gentle warming.
-
Place the vial in a water bath or on a heating block set to 30-40°C.[1][4]
-
Continue to stir or agitate the solution while warming.
-
Once the compound is fully dissolved, remove the vial from the heat source and allow it to cool to room temperature before use.
Caption: Workflow for the enhanced dissolution experimental protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purifying Peptides Containing Iodophenylalanine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of peptides containing iodophenylalanine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of iodophenylalanine-containing peptides, primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common method for peptide purification.[1][2][3]
| Problem | Possible Cause | Suggested Solution |
| Broad or Tailing Peaks in HPLC | - High Hydrophobicity: The iodine atom increases the hydrophobicity of the peptide, leading to stronger interactions with the stationary phase. - Aggregation: Hydrophobic peptides are prone to aggregation, which can cause peak broadening.[4] - Secondary Interactions: Interaction of basic residues with residual silanols on the silica-based column.[5][6] | - Optimize Gradient: Use a shallower gradient to improve separation of closely eluting species.[7] - Change Organic Modifier: Test different organic solvents (e.g., isopropanol in addition to acetonitrile). - Add Ion-Pairing Agents: Use trifluoroacetic acid (TFA) to minimize secondary interactions and improve peak shape.[5][6] Formic acid is an alternative for mass spectrometry compatibility, though it may require a specialized column.[5] - Increase Column Temperature: This can reduce viscosity and improve peak shape, but monitor for peptide stability.[8] |
| Poor Resolution/Co-elution of Impurities | - Similar Hydrophobicity of Impurities: Deletion sequences or other synthesis-related impurities may have very similar retention times to the target peptide.[4][9] - Sub-optimal Elution Conditions: The gradient may be too steep or the flow rate too high.[7] | - Adjust Mobile Phase pH: Altering the pH can change the ionization state of the peptide and impurities, potentially improving selectivity.[10] - Use a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a C4 or a phenyl-based column.[3] - Employ Orthogonal Purification: Use a different purification method, such as ion-exchange chromatography, before or after RP-HPLC.[10] |
| Loss of Product/Low Recovery | - Peptide Precipitation: The iodinated peptide may have poor solubility in the initial mobile phase.[8] - Irreversible Adsorption: Strong binding to the column, especially if the peptide is very hydrophobic. - Deiodination: The carbon-iodine bond can be labile under certain conditions (e.g., harsh pH, photolysis). | - Modify Sample Injection: Dissolve the crude peptide in a solvent with a slightly higher organic content or a denaturant (e.g., guanidine HCl), but be mindful of compatibility with the column. - Flush Column with Stronger Solvent: After the run, wash the column with a strong solvent like isopropanol to elute strongly bound material.[7] - Protect from Light: If deiodination is suspected, protect the sample and fractions from light. - Use Mild pH Conditions: Avoid extremes of pH during purification if possible. |
| Appearance of Unexpected Peaks | - Deiodination: Loss of iodine results in a new, less hydrophobic peptide peak that elutes earlier. - Oxidation: Amino acids like methionine or tryptophan are susceptible to oxidation.[4][11] The iodophenylalanine residue itself could also be susceptible to oxidation. - Contaminants from Synthesis: Incomplete deprotection or by-products from cleavage can result in extra peaks.[1][9] | - Mass Spectrometry Analysis: Use LC-MS to identify the mass of the unexpected peaks to determine their origin (e.g., a mass difference of -126 Da would indicate deiodination). - Optimize Cleavage and Deprotection: Ensure the synthesis and cleavage protocols are optimized to minimize side reactions.[12] - Use High-Quality Solvents: Ensure that the mobile phase components are HPLC grade to avoid the introduction of impurities.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is my iodophenylalanine-containing peptide so difficult to purify compared to its non-iodinated counterpart?
A1: The introduction of an iodine atom significantly increases the hydrophobicity of the phenylalanine residue. This can lead to several challenges in RP-HPLC:
-
Stronger Retention: The peptide will bind more tightly to the C18 stationary phase, requiring a higher concentration of organic solvent for elution.
-
Poor Solubility: Increased hydrophobicity can decrease solubility in aqueous mobile phases, leading to precipitation or aggregation.[8]
-
Aggregation: Hydrophobic peptides have a greater tendency to aggregate, which can result in broad peaks and poor recovery.[4]
Q2: I suspect my peptide is undergoing deiodination during purification. How can I confirm this and prevent it?
A2: Deiodination is the loss of the iodine atom from the phenyl ring.
-
Confirmation: The most effective way to confirm deiodination is through mass spectrometry. The deiodinated peptide will have a molecular weight that is approximately 125.9 Da lower than the parent iodinated peptide. In an HPLC chromatogram, the deiodinated product will typically appear as a new peak with a shorter retention time due to its lower hydrophobicity.
-
Prevention:
-
pH Control: Avoid harsh acidic or basic conditions if possible. While TFA is standard for peptide purification, prolonged exposure or high temperatures in its presence could potentially contribute to deiodination.
-
Photostability: The carbon-iodine bond can be sensitive to UV light. It is good practice to protect the crude peptide and the collected fractions from direct light.
-
Scavengers: While more relevant during peptide cleavage, ensuring proper scavengers were used can minimize side reactions that might sensitize the iodophenylalanine residue.
-
Q3: What is a good starting point for an RP-HPLC protocol for an iodophenylalanine-containing peptide?
A3: A good starting point would be a standard peptide purification protocol, with the expectation that you will need to adjust the gradient.
-
Column: A wide-pore (300 Å) C18 or C4 column is recommended for peptides.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution concentration.[6] Then, optimize with a shallower gradient around the elution point of your target peptide (e.g., a 1% per minute increase in mobile phase B).
-
Detection: Monitor at 214 nm and 280 nm. The iodophenylalanine residue will contribute to absorbance at 280 nm.
Q4: What are some common synthesis-related impurities I should be aware of?
A4: Besides deiodination, you may encounter typical impurities from solid-phase peptide synthesis (SPPS)[1][9]:
-
Deletion sequences: Peptides missing one or more amino acids.[4]
-
Truncated sequences: Peptides that stopped growing during synthesis.
-
Incomplete deprotection: Residual protecting groups on amino acid side chains.[9]
-
Oxidation: Particularly of residues like Met, Trp, and Cys.[11]
-
Diastereomers: Racemization of amino acids during synthesis.[4]
Experimental Protocols
General Protocol for RP-HPLC Purification of an Iodophenylalanine-Containing Peptide
This protocol provides a general methodology for the purification of peptides containing iodophenylalanine. Optimization will be required based on the specific properties of the peptide.
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in Mobile Phase A (0.1% TFA in water).
-
If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. For very hydrophobic peptides, dissolving in a small volume of a stronger solvent like DMSO before diluting with Mobile Phase A may be necessary.
-
Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material.
-
-
Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 300 Å pore size, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for an analytical column, higher for preparative).
-
Detection: UV detector at 214 nm and 280 nm.
-
Column Temperature: Ambient, or controlled at 30-40°C to improve peak shape.
-
-
Purification Run (Gradient Elution):
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes.
-
Inject the filtered crude peptide solution.
-
Run a linear gradient. The steepness of the gradient should be optimized. A shallow gradient (e.g., 0.5-1% increase in B per minute) around the elution point of the target peptide generally yields the best resolution.[7]
-
Collect fractions throughout the elution of the major peaks.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using analytical RP-HPLC to assess purity.
-
Confirm the identity of the peptide in the desired fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
-
Visualizations
Troubleshooting Workflow for Iodophenylalanine Peptide Purification
Caption: Troubleshooting workflow for common purification issues.
Impact of Iodophenylalanine on RP-HPLC Purification
Caption: Influence of iodophenylalanine on purification challenges.
References
- 1. bachem.com [bachem.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 8. Peptides purification development in Reverse Phase [blog.interchim.com]
- 9. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nestgrp.com [nestgrp.com]
- 11. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Optimizing Cleavage of Peptides with p-Iodophenylalanine from Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective cleavage of synthetic peptides containing p-iodophenylalanine from solid-phase resins. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges associated with this specific modification.
Troubleshooting Guide
This section addresses common issues encountered during the cleavage of peptides containing p-iodophenylalanine.
Issue 1: Low Peptide Yield After Cleavage
Question: My final peptide yield is significantly lower than expected after cleavage. What are the potential causes and how can I improve it?
Answer: Low peptide yield can be attributed to several factors. A systematic approach is necessary to identify the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide yield.
Issue 2: Mass Spectrometry Shows Unexpected Peaks
Question: My mass spectrometry analysis shows a peak corresponding to the mass of my peptide minus 126 Da (the mass of iodine). How can I prevent this?
Answer: The observation of a mass corresponding to the loss of iodine indicates deiodination of the p-iodophenylalanine residue during the cleavage process. This is a common side reaction for halogenated amino acids when exposed to strong acids.
Preventative Measures:
-
Scavenger Selection: The choice of scavenger is critical to prevent the formation of reactive species that can lead to deiodination. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.
-
Minimize Cleavage Time: Prolonged exposure to trifluoroacetic acid (TFA) can increase the likelihood of deiodination. It is recommended to perform a time-course experiment to determine the optimal cleavage time for your specific peptide.
-
Use a Milder Cleavage Cocktail: For particularly sensitive sequences, a less aggressive cleavage cocktail may be necessary.
Question: I am observing a peak at M+16 Da. What does this indicate?
Answer: A mass increase of 16 Da typically suggests oxidation of a susceptible amino acid residue, most commonly methionine to methionine sulfoxide. While p-iodophenylalanine itself is not prone to oxidation, other residues in your peptide sequence may be. To mitigate this, consider performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) and including a reducing scavenger like 1,2-ethanedithiol (EDT) in your cleavage cocktail.
Frequently Asked Questions (FAQs)
Q1: Why is p-iodophenylalanine a "sensitive" amino acid during cleavage?
A1: The carbon-iodine bond in p-iodophenylalanine is susceptible to cleavage under the strongly acidic conditions of the TFA cleavage cocktail. This can lead to the formation of a cationic species on the phenyl ring, which can then be quenched by various nucleophiles, resulting in the loss of iodine (deiodination) and the formation of phenylalanine.
Q2: What is the optimal cleavage cocktail for a peptide containing p-iodophenylalanine?
A2: While the optimal cocktail can be sequence-dependent, a good starting point for peptides containing p-iodophenylalanine and other sensitive residues is "Reagent K". For simpler peptides without other sensitive residues, a standard cocktail with an effective scavenger like TIS is often sufficient.
Q3: How long should I perform the cleavage reaction?
A3: A standard cleavage time is 2-3 hours at room temperature. However, for peptides containing p-iodophenylalanine, it is advisable to start with a shorter time (e.g., 1.5-2 hours) and monitor the cleavage progress to minimize the risk of deiodination. A small-scale test cleavage can help determine the optimal duration.
Q4: Can I use scavengers other than TIS?
A4: While TIS is highly recommended for preventing side reactions on aromatic residues, other silane-based scavengers like triethylsilane (TES) can also be used. Thiol-based scavengers such as 1,2-ethanedithiol (EDT) are effective at preventing oxidation and can be used in combination with TIS.
Data Presentation: Comparison of Common Cleavage Cocktails
The following table summarizes common cleavage cocktails and their suitability for peptides containing p-iodophenylalanine and other sensitive residues. The effectiveness for p-iodophenylalanine is inferred from best practices for other halogenated and aromatic amino acids.
| Reagent Name | Composition (%) | Key Application/Benefit for p-Iodophenylalanine | Other Sensitive Residues Protected |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose; TIS is effective at scavenging cations that can cause deiodination. | Trp, Tyr |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Comprehensive protection for multiple sensitive residues. Recommended for complex peptides. | Cys, Met, Trp, Tyr, Arg |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Effective for scavenging trityl groups from residues like Cys(Trt), His(Trt). | Cys, His |
Experimental Protocols
Protocol 1: Standard Cleavage of a p-Iodophenylalanine-Containing Peptide
This protocol is suitable for a 0.1 mmol scale synthesis on a peptide-resin.
-
Resin Preparation:
-
Transfer the dry peptide-resin (0.1 mmol) to a reaction vessel.
-
Wash the resin three times with dichloromethane (DCM) to remove residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cocktail Preparation:
-
In a well-ventilated fume hood, prepare 10 mL of the cleavage cocktail: 9.5 mL TFA, 0.25 mL Triisopropylsilane (TIS), and 0.25 mL deionized water.
-
Cool the mixture in an ice bath.
-
Caution: TFA is extremely corrosive and should be handled with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the resin.
-
Allow the vessel to warm to room temperature and stir or agitate gently for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin. Collect the filtrate.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
In a centrifuge tube, add 8-10 volumes of cold methyl tert-butyl ether (MTBE).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Mandatory Visualizations
Caption: Standard workflow for peptide cleavage from resin.
Technical Support Center: Synthesis of Boc-p-iodo-DL-Phe-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-p-iodo-DL-phenylalanine (Boc-p-iodo-DL-Phe-OH).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically involves a two-step process. First, the amino group of DL-phenylalanine is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The resulting Boc-DL-Phe-OH is then subjected to electrophilic iodination on the phenyl ring to yield the final product.
Q2: What are the most common impurities encountered during the synthesis of this compound?
Common impurities can originate from both the Boc-protection and the iodination steps. These may include:
-
Unreacted Starting Materials: Residual Boc-DL-Phe-OH that was not iodinated.
-
Di-iodinated Byproducts: Over-iodination of the phenyl ring can lead to the formation of Boc-diiodo-DL-Phe-OH isomers.[1]
-
Other Isomers: Depending on the reaction conditions, small amounts of ortho- or meta-iodo isomers might be formed, although the para-isomer is generally favored.
-
Residual Reagents and Solvents: Traces of iodinating agents, acids, bases, and solvents used during the synthesis and workup.
-
Byproducts from Boc Protection: Impurities from the initial Boc-protection step, such as unprotected phenylalanine or dipeptides, can carry through to the final product if not properly purified.[2]
Q3: How can I monitor the progress of the iodination reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (Boc-DL-Phe-OH) from the more nonpolar product (this compound) and any di-iodinated byproducts. Staining with a suitable agent, like potassium permanganate, can help visualize the spots.
Troubleshooting Guides
Issue 1: Incomplete Iodination Reaction
Symptom: TLC or HPLC analysis shows a significant amount of remaining Boc-DL-Phe-OH starting material.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Iodinating Agent | Ensure the correct stoichiometry of the iodinating agent is used. A slight excess may be necessary to drive the reaction to completion. |
| Low Reaction Temperature or Short Reaction Time | Gradually increase the reaction temperature or prolong the reaction time while monitoring the progress by TLC to avoid the formation of byproducts. |
| Poor Quality of Reagents | Use fresh, high-purity iodinating agents and anhydrous solvents, as moisture can deactivate some reagents. |
| Inadequate Activation of Iodine | If using molecular iodine, ensure that an appropriate oxidizing agent is present to generate the electrophilic iodine species. |
Issue 2: Presence of Di-iodinated Impurities
Symptom: A significant spot/peak corresponding to a di-iodinated product is observed on TLC/HPLC.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Excess Iodinating Agent | Carefully control the stoichiometry of the iodinating agent. Using a 1:1 molar ratio or even a slight sub-stoichiometric amount can favor mono-iodination. |
| High Reaction Temperature | Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity for the mono-iodinated product. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize over-iodination. |
Issue 3: Difficulty in Purifying the Final Product
Symptom: Co-elution of the desired product with impurities during column chromatography.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Impurities | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexane) can improve separation. |
| Presence of Multiple Isomers | If ortho- and meta-isomers are present, separation by standard silica gel chromatography can be challenging. Preparative HPLC may be required for high-purity material. |
| Product Crystallization Issues | If the product is an oil or difficult to crystallize, try different solvent systems for recrystallization or trituration to induce solidification and remove soluble impurities. |
Experimental Protocols
Key Analytical Techniques for Impurity Identification
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a powerful technique for separating and quantifying the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Typical Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at a wavelength of 220 nm or 254 nm.
-
-
Expected Observations: The desired this compound will have a specific retention time. Impurities such as unreacted Boc-DL-Phe-OH will typically elute earlier (being more polar), while di-iodinated byproducts will elute later (being more nonpolar).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
-
¹H NMR:
-
This compound: Expect characteristic signals for the Boc group (a singlet around 1.4 ppm), the α-proton and β-protons of the amino acid backbone, and two doublets in the aromatic region corresponding to the para-substituted phenyl ring.
-
Di-iodinated Impurity: The aromatic region of the ¹H NMR spectrum will show a different splitting pattern, which can help identify the presence and substitution pattern of the di-iodinated species.
-
-
¹³C NMR: The number and chemical shifts of the aromatic carbon signals can definitively distinguish between the mono- and di-iodinated products.
Mass Spectrometry (MS):
-
Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound and its fragments.
-
Expected Molecular Ion: For this compound (C₁₄H₁₈INO₄), the expected monoisotopic mass is approximately 391.02 g/mol .
-
Fragmentation: In tandem MS (MS/MS), a characteristic neutral loss of 100 Da corresponding to the Boc group is often observed. The presence of iodine will also lead to a characteristic isotopic pattern.
Quantitative Data
Table 1: Representative HPLC Retention Times
| Compound | Expected Retention Time (min) | Notes |
| Boc-DL-Phe-OH | Shorter | More polar than the iodinated products. |
| This compound | Intermediate | Desired product. |
| Boc-diiodo-DL-Phe-OH | Longer | More nonpolar due to the additional iodine atom. |
| Note: Absolute retention times will vary depending on the specific HPLC system, column, and gradient conditions. |
Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | This compound (δ, ppm) | Di-iodinated Impurity (Expected Shift) |
| Boc (9H, s) | ~1.4 | ~1.4 |
| Aromatic CH (d) | ~7.6 | Different splitting pattern and shifts |
| Aromatic CH (d) | ~6.9 | Different splitting pattern and shifts |
| α-CH (m) | ~4.5 | ~4.5 |
| β-CH₂ (m) | ~3.1 | ~3.1 |
| Note: Chemical shifts are approximate and can be influenced by solvent and concentration. |
Visualizations
Caption: Synthesis pathway of this compound and the formation of a di-iodinated byproduct.
Caption: Workflow for the identification of impurities in this compound synthesis.
References
Technical Support Center: Stability and Reactivity of Boc-p-Iodophenylalanine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Boc (tert-butyloxycarbonyl) protecting group on p-iodophenylalanine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc group on p-iodophenylalanine to acidic conditions?
A1: The Boc group is an acid-labile protecting group.[1][2] Its stability is highly dependent on the strength of the acid, the solvent, temperature, and reaction time. Strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in organic solvents will readily cleave the Boc group.[1][2] For instance, a solution of 50% TFA in dichloromethane (DCM) can lead to significant deprotection in as little as 5 minutes.[3]
Q2: Is the Boc group on p-iodophenylalanine stable to basic conditions?
A2: Yes, the Boc group is generally robust under neutral, basic, and many nucleophilic conditions.[1][4] It is stable to alkaline hydrolysis, making it compatible with bases such as sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) commonly used in cross-coupling reactions.[5]
Q3: Can I perform catalytic hydrogenation on a molecule containing Boc-p-iodophenylalanine without cleaving the Boc group?
A3: The Boc group is stable under typical catalytic hydrogenation conditions (e.g., H₂ gas with a palladium on carbon catalyst).[1] However, it is important to note that the carbon-iodine bond in p-iodophenylalanine is susceptible to reduction under these conditions, which would result in the formation of phenylalanine.
Q4: Will the Boc group on p-iodophenylalanine survive palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck?
A4: Yes, the Boc group is stable under the conditions typically employed for these cross-coupling reactions.[5][6] These reactions are often carried out under neutral or basic conditions, which do not affect the integrity of the Boc protecting group.[7][8] This stability allows for the modification of the aryl iodide moiety while the amino group remains protected.
Troubleshooting Guides
Issue 1: Premature Cleavage of the Boc Group
Symptoms:
-
Appearance of a new, more polar spot on TLC analysis.
-
Mass spectrometry data showing the mass of the deprotected product.
-
Low yield of the desired Boc-protected product.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Acidic Contaminants | Ensure all solvents and reagents are free from acidic impurities. For example, use freshly distilled solvents. |
| Inadvertent Exposure to Acid | Avoid using acidic workup conditions or reagents that can generate acidic byproducts. |
| High Reaction Temperature | While generally stable, prolonged heating in certain solvents might lead to slow degradation. If possible, run the reaction at a lower temperature. |
Issue 2: Incomplete Cross-Coupling Reaction
Symptoms:
-
Recovery of unreacted Boc-p-iodophenylalanine.
-
Low yield of the desired coupled product.
-
Complex mixture of products observed by TLC or LC-MS.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Catalyst Inactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use freshly opened or properly stored catalysts and ligands. |
| Suboptimal Base | The choice of base is critical. For Suzuki reactions, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[9] For Sonogashira reactions, an amine base like triethylamine or diisopropylethylamine is typically used.[10] |
| Poor Quality Reagents | Use high-purity boronic acids/esters, alkynes, or alkenes. Boronic acids can degrade upon storage; consider using a fresh batch or converting it to a more stable boronate ester. |
| Steric Hindrance | If the coupling partners are sterically hindered, a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like XPhos or SPhos) and longer reaction times or higher temperatures may be necessary.[9] |
Data Presentation
Table 1: Stability of the Boc Group on p-Iodophenylalanine under Various Acidic Conditions
| Reagent | Solvent | Temperature | Time | Boc Group Stability |
| 50% TFA | DCM | Room Temp. | 5 min | ~22% Cleavage[3] |
| 50% TFA | DCM | Room Temp. | >30 min | Complete Cleavage[3] |
| 4M HCl | Dioxane | Room Temp. | 30 min | Complete Cleavage[11][12] |
| 4M HCl | Dioxane | Room Temp. | 2 h | Complete Cleavage[13] |
Table 2: Stability of the Boc Group on p-Iodophenylalanine under Common Basic and Cross-Coupling Conditions
| Condition | Base | Solvent | Temperature | Boc Group Stability |
| Suzuki Coupling | K₃PO₄ (5 equiv) | Aqueous | 37 °C | Stable (Full conversion of starting material to coupled product)[5] |
| Sonogashira Coupling | Amine Base (e.g., Et₃N) | DMF | Room Temp. - 100 °C | Stable[10][14] |
| Heck Coupling | Amine Base (e.g., Et₃N) | DMF/Toluene | 80 - 120 °C | Stable |
| Aqueous Base | Na₂CO₃ | Water/Organic | Room Temp. | Generally Stable |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Boc-p-Iodophenylalanine
Materials:
-
Boc-p-iodo-L-phenylalanine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBuPF) (0.06 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or tert-Amyl alcohol
-
Argon or Nitrogen gas
-
Ethyl acetate
-
1N HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add Boc-p-iodo-L-phenylalanine, the arylboronic acid, and K₃PO₄.[7]
-
Add anhydrous THF or t-amyl alcohol to achieve a concentration of approximately 0.1 M with respect to the Boc-p-iodo-L-phenylalanine.[7]
-
Stir the suspension and degas by bubbling Argon through the mixture for 15-20 minutes.[7]
-
In a separate vial, quickly weigh and add Pd(OAc)₂ and DtBuPF.[7]
-
Add the catalyst and ligand to the reaction flask under a positive flow of Argon.[7]
-
Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[7]
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.[7]
-
Transfer the mixture to a separatory funnel and wash with 1N HCl (2x) to remove the base and excess boronic acid.[7]
-
Wash the organic layer with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Sonogashira Coupling of Boc-p-Iodophenylalanine
Materials:
-
Boc-p-iodo-L-phenylalanine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous DMF or other suitable solvent
-
Argon or Nitrogen gas
-
Diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Boc-p-iodo-L-phenylalanine, Pd(PPh₃)₂Cl₂, and CuI.[10]
-
Add the anhydrous solvent and triethylamine.[10]
-
Stir the mixture for 5-10 minutes at room temperature.[10]
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.[10]
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS until the starting material is consumed.[10]
-
Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.[10]
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography.[10]
Protocol 3: Heck Coupling of Boc-p-Iodophenylalanine
Materials:
-
Boc-p-iodo-L-phenylalanine (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF or Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve Boc-p-iodophenylalanine, Pd(OAc)₂, and PPh₃ in the chosen anhydrous solvent.
-
Add the alkene and triethylamine to the reaction mixture.
-
Heat the reaction to 80-120°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Caption: A decision tree for troubleshooting incomplete cross-coupling reactions.
Caption: Logical flow for predicting Boc group stability under different conditions.
References
- 1. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
- 14. scirp.org [scirp.org]
Technical Support Center: Managing Steric Hindrance from the Iodophenyl Group in Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the steric hindrance associated with the iodophenyl group during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is peptide coupling with iodophenylalanine, particularly ortho-iodophenylalanine, challenging?
The primary challenge arises from steric hindrance. The bulky iodine atom on the phenyl ring, especially in the ortho position, can physically obstruct the approach of the activated carboxylic acid of the iodophenylalanine residue to the N-terminal amine of the growing peptide chain. This slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences in the final peptide product.[1] The reduced nucleophilicity of the amine component due to adjacent bulky groups can also contribute to lower coupling efficiency.
Q2: Which isomer of iodophenylalanine presents the most significant steric hindrance?
While direct comparative studies on the coupling efficiency of iodophenylalanine isomers are not extensively documented, based on fundamental chemical principles, the steric hindrance follows the order: ortho > meta > para. The ortho-iodophenyl group places the large iodine atom in closest proximity to the peptide backbone, creating the most significant steric shield around the reaction center.
Q3: Are there any specific side reactions associated with the iodophenyl group during peptide synthesis?
While the carbon-iodine bond is relatively stable under standard Fmoc- and Boc-based solid-phase peptide synthesis (SPPS) conditions, potential side reactions should be considered:
-
Palladium-Catalyzed Reactions: If any residual palladium catalysts are present from previous synthetic steps (e.g., from the removal of an Alloc protecting group), there is a possibility of unintended cross-coupling reactions involving the C-I bond.
-
Cleavage Cocktail Stability: During final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the reactivity of the C-I bond is generally low. However, the presence of certain scavengers or prolonged exposure to harsh cleavage conditions could potentially lead to side reactions. It is crucial to use well-established cleavage cocktails to minimize such risks.[2]
Q4: How does the choice of coupling reagent impact the success of coupling with iodophenylalanine?
The choice of coupling reagent is critical. For sterically hindered amino acids like iodophenylalanine, standard carbodiimide reagents such as DCC or DIC are often insufficient.[1] More potent onium salt-based reagents (uronium/aminium or phosphonium salts) are necessary to achieve high coupling efficiencies. These reagents form highly reactive esters that can overcome the steric barrier.[1]
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
Possible Cause: Insufficiently reactive coupling reagent.
Suggested Solution: Switch to a more powerful onium-salt reagent. For challenging couplings involving the ortho-iodophenyl group, reagents that form highly reactive OAt or Oxyma esters are recommended.
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Activating Species | Relative Reactivity | Key Considerations |
| DCC/DIC | Carbodiimide | O-acylisourea | Low | Often insufficient for hindered couplings; can cause racemization. |
| HBTU/TBTU | Uronium/Aminium | OBt ester | Moderate | Good for routine couplings, but may be inadequate for severe steric hindrance. |
| HATU/HCTU | Uronium/Aminium | OAt/O-6-ClBt ester | High | Highly effective for hindered residues; HATU is known for low racemization.[1] |
| COMU | Uronium/Aminium | Oxyma ester | High | A very effective and safer alternative to benzotriazole-based reagents. |
| PyBOP/PyAOP | Phosphonium | OBt/OAt ester | High | Generally provide cleaner reactions with less risk of guanidinylation side products compared to uronium salts. |
Possible Cause: Suboptimal reaction conditions.
Suggested Solutions:
-
Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours, or even overnight) to ensure completion.
-
Increase Temperature: Gentle heating (e.g., to 40-50°C) or the use of microwave-assisted peptide synthesis (MAPS) can provide the necessary energy to overcome the activation barrier. Caution is advised as elevated temperatures can increase the risk of racemization.
-
Double Coupling: If a single coupling is incomplete, performing a second coupling with fresh reagents is a highly effective strategy.
Possible Cause: Peptide aggregation on the solid support.
Suggested Solutions:
-
Solvent Choice: Switch from DMF to a more effective solvating solvent like N-methylpyrrolidone (NMP) or a mixture of solvents (e.g., DMF/DCM).
-
Resin Choice: Using a low-loading resin or a PEG-based resin can improve solvation and reduce inter-chain aggregation.
Issue 2: Presence of Deletion Sequences in the Final Product
Possible Cause: Incomplete coupling at the iodophenylalanine residue.
Suggested Solution: In addition to the solutions for "Low or No Coupling Yield," implement a capping step after the coupling of iodophenylalanine. This involves acetylating any unreacted N-terminal amines with a reagent like acetic anhydride. This prevents the unreacted peptide chain from participating in subsequent coupling steps, simplifying the purification of the desired full-length peptide.
Issue 3: Racemization at the Iodophenylalanine Residue
Possible Cause: Over-activation of the carboxylic acid or use of a strong base.
Suggested Solutions:
-
Choice of Additive: Ensure the use of an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), which are superior to HOBt in suppressing racemization.
-
Base Selection: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of a more hindered base like N,N-diisopropylethylamine (DIPEA).
-
Control Temperature: Avoid excessive heating. If using elevated temperatures, optimize for the shortest time required to achieve a satisfactory yield.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Iodophenylalanine using HATU
-
Resin Preparation: Swell the resin with the N-terminally deprotected peptide in DMF for 30 minutes. Drain the solvent.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-iodophenylalanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Confirmation: Perform a Kaiser test or a similar qualitative test to check for the presence of free primary amines. If the test is positive (indicating incomplete coupling), proceed to Protocol 2.
Protocol 2: Double Coupling Procedure
-
First Coupling: Follow steps 1-5 of Protocol 1.
-
Second Coupling: Repeat steps 2-5 of Protocol 1 with a fresh solution of activated Fmoc-iodophenylalanine.
-
Confirmation: Perform a final Kaiser test to confirm the completion of the coupling.
Visualizations
Caption: A troubleshooting decision tree for addressing low coupling yields with iodophenylalanine.
Caption: The general pathway for the activation and coupling of Fmoc-iodophenylalanine.
References
Validation & Comparative
A Comparative Guide to L, D, and DL Forms of Boc-p-iodo-Phe-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Boc-p-iodo-phenylalanine stereoisomers to guide rational peptide design and synthesis.
The stereochemistry of amino acids is a critical determinant of the structure, function, and therapeutic potential of synthetic peptides. The choice between incorporating the natural L-amino acid, its non-natural D-enantiomer, or a racemic mixture dictates the resulting peptide's biological activity, stability, and pharmacokinetic profile. This guide provides a comprehensive comparison of the L, D, and DL forms of Boc-p-iodo-Phe-OH, a versatile building block used in Solid-Phase Peptide Synthesis (SPPS), supported by experimental principles and protocols.
Core Concepts: The Role of Stereochemistry and the p-Iodo Moiety
L-Amino Acids vs. D-Amino Acids: Naturally occurring peptides and proteins are composed almost exclusively of L-amino acids. Consequently, biological systems like enzymes and receptors are stereospecific for the L-configuration. While peptides made from L-amino acids can mimic natural ligands and substrates, they are often susceptible to rapid degradation by proteases.[1] The incorporation of D-amino acids is a key strategy in drug design to enhance proteolytic stability, as proteases are not well-equipped to cleave peptide bonds involving D-residues.[1][2][3] This substitution can significantly increase a peptide's in vivo half-life but may also alter its biological activity.[4][5]
DL-Amino Acids (Racemic Mixtures): A DL-mixture contains equal amounts of the L- and D-enantiomers. While often more cost-effective, using a racemic amino acid in peptide synthesis results in a mixture of diastereomeric peptides.[6][7] These diastereomers can have different physicochemical properties and biological activities, posing significant challenges for purification and characterization.[8][9]
The Utility of Boc-p-iodo-phenylalanine: This non-canonical amino acid is valuable for several reasons:
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a robust acid-labile protecting group for the α-amino function, foundational to the widely used Boc-SPPS strategy.[10][11]
-
Heavy Atom for Crystallography: The iodine atom serves as a heavy atom, which is particularly useful for solving the phase problem in X-ray crystallography to determine the three-dimensional structure of peptides and proteins.[12][13][14] Its position on the aromatic ring limits its mobility, providing a strong anomalous signal.[13]
-
Radiolabeling: The iodine atom provides a site for radioiodination (e.g., with 125I, 123I, or 131I) for use in diagnostic imaging (SPECT/PET), receptor-binding studies, and targeted radionuclide therapy.[15][16][17][18][19]
-
Chemical Modification: The C-I bond can be functionalized through various cross-coupling reactions (e.g., Suzuki coupling), allowing for the introduction of diverse chemical groups.[18]
Comparative Performance: L vs. D vs. DL Isomers
The selection of a specific stereoisomer of Boc-p-iodo-Phe-OH is dictated by the intended application of the final peptide. The following table summarizes the key differences in their performance and applications.
| Feature | Boc-p-iodo-L-Phe-OH | Boc-p-iodo-D-Phe-OH | Boc-p-iodo-DL-Phe-OH |
| Biological Recognition | Recognized by endogenous enzymes and receptors, mimicking natural peptide interactions. | Generally not recognized by proteases, leading to enhanced stability.[2][20] May alter or inhibit receptor binding. | Results in a mixture of peptides with unpredictable biological recognition and activity. |
| Proteolytic Stability | Susceptible to degradation by proteases, leading to a shorter biological half-life.[1] | Highly resistant to proteolytic degradation, resulting in a significantly longer biological half-life.[3][5][20] | The resulting peptide mixture will contain both stable (D-containing) and unstable (L-containing) diastereomers. |
| Synthesis Outcome | Yields a single, enantiomerically pure peptide. | Yields a single, enantiomerically pure peptide with a D-amino acid incorporation. | Yields a complex mixture of diastereomeric peptides which are often difficult to separate.[8][9] |
| Purification | Standard purification via RP-HPLC is typically straightforward. | Standard purification via RP-HPLC is typically straightforward. | Purification is challenging due to the similar physicochemical properties of the resulting diastereomers, often requiring specialized chiral chromatography.[8][21][22] |
| Primary Applications | - Mimicking natural peptides- Structure-activity relationship (SAR) studies- Probes for biological systems- X-ray crystallography of protein-peptide complexes[12][13][23] | - Developing peptide therapeutics with enhanced stability and longer half-life[5][18][24]- Creating enzyme inhibitors- Probes for studying metabolic pathways | - Cost-effective starting material for applications where stereochemistry is not critical- Synthesis of peptide libraries for screening where diversity is desired[25] |
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis cycle for incorporating a Boc-p-iodo-Phe-OH residue onto a solid support (e.g., Merrifield or MBHA resin).
1. Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add dichloromethane (DCM) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[26]
-
Drain the solvent by filtration.
2. Boc Deprotection:
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[26][27]
-
Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.
-
Agitate for an additional 20-30 minutes to ensure complete removal of the Boc group.[27]
-
Wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2 times) to remove residual acid.[27]
3. Neutralization:
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF to the resin to neutralize the N-terminal ammonium salt.
-
Agitate for 5-10 minutes.
-
Wash the resin with DCM (3-5 times).
4. Amino Acid Coupling:
-
In a separate vial, dissolve 2-4 equivalents of the desired Boc-p-iodo-Phe-OH isomer (L, D, or DL) and an activating agent (e.g., HBTU/HOBt) in DMF.[26]
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless) indicates a complete reaction.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.[28]
5. Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.[26]
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[27]
-
This step requires specialized equipment and safety precautions. Scavengers (e.g., anisole, p-cresol) are added to the cleavage cocktail to prevent side reactions.[26]
-
Precipitate the crude peptide with cold diethyl ether, collect by centrifugation, and wash several times with cold ether.[26][28]
Peptide Purification and Analysis
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][29]
-
Characterization: The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[28]
-
Chiral Analysis: For syntheses involving the DL-form, or to confirm the chiral integrity of any peptide, specialized analytical techniques are required. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating diastereomers and enantiomers.[21][22][30] Advanced LC-MS/MS methods can also be used for accurate quantification of chiral impurities.[30][]
Mandatory Visualizations
References
- 1. The design, synthesis and application of stereochemical and directional peptide isomers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. csbio.com [csbio.com]
- 11. peptide.com [peptide.com]
- 12. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Preparation of radiolabeled peptides via an iodine exchange reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. moravek.com [moravek.com]
- 18. nbinno.com [nbinno.com]
- 19. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Techniques for Peptide Chiral Analysis and Separation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 22. chiraltech.com [chiraltech.com]
- 23. chemimpex.com [chemimpex.com]
- 24. chemimpex.com [chemimpex.com]
- 25. chemimpex.com [chemimpex.com]
- 26. benchchem.com [benchchem.com]
- 27. chempep.com [chempep.com]
- 28. rsc.org [rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to Boc vs. Fmoc Strategies for p-Iodophenylalanine Incorporation
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids like p-iodophenylalanine (pI-Phe) is a powerful tool for structural biology, medicinal chemistry, and the development of novel therapeutics. The success of synthesizing peptides containing pI-Phe via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of chemical strategy. The two dominant methods, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), offer distinct advantages and disadvantages.
This guide provides an objective comparison of the Boc and Fmoc strategies for incorporating p-iodophenylalanine, supported by established chemical principles and detailed experimental protocols to inform your synthetic approach.
Fundamental Differences: Boc vs. Fmoc Chemistry
The primary distinction between the two strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal during the iterative cycle of peptide chain elongation.[1]
-
Boc Strategy : This classic approach utilizes the acid-labile Boc group.[] Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA). The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a very strong acid, such as anhydrous hydrofluoric acid (HF).[3][4]
-
Fmoc Strategy : This is a more modern and widely used method that employs the base-labile Fmoc group.[] The Fmoc group is removed using a secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] Final cleavage and side-chain deprotection are performed under milder acidic conditions with a TFA "cocktail".[][5] This approach is often described as "orthogonal," as the conditions for α-amino deprotection and final cleavage are chemically distinct.[]
Comparative Overview
The choice between Boc and Fmoc chemistries impacts reagent selection, potential side reactions, and handling requirements.
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA)[] | 20% Piperidine in DMF[5][7] |
| Chemistry Principle | Acid-labile protection[1] | Base-labile protection[1] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[4][8] | Moderate acid (TFA cocktail)[5][9] |
| Side-Chain Protection | Benzyl-based groups (e.g., Bzl)[4] | tert-Butyl-based groups (e.g., tBu)[] |
| Key Advantages | - Effective at reducing aggregation during synthesis due to repeated acid washes.[1]- Robust, with a long history of success. | - Milder overall conditions, avoiding highly toxic HF.[]- Orthogonal scheme allows for synthesis of complex peptides.[] |
| Key Disadvantages | - Requires specialized, hazardous equipment for HF cleavage.- Harsh final cleavage can damage sensitive residues. | - Potential for side reactions like diketopiperazine formation at the dipeptide stage.[10]- Base-labile Fmoc group can be sensitive. |
| pI-Phe Considerations | The C-I bond is generally stable to TFA and HF, but harsh conditions could pose a risk. | Milder conditions are generally favorable for maintaining the integrity of the C-I bond. |
Experimental Workflows
The following diagrams illustrate the cyclical processes for incorporating p-iodophenylalanine using both the Boc and Fmoc strategies.
Caption: Boc-SPPS Workflow for p-Iodophenylalanine.
Caption: Fmoc-SPPS Workflow for p-Iodophenylalanine.
Detailed Experimental Protocols
The following are generalized protocols for the manual synthesis of a model peptide containing p-iodophenylalanine. Adjustments may be necessary based on the specific sequence and scale.
Protocol 1: Fmoc-SPPS of a p-Iodophenylalanine Peptide
This protocol outlines the steps for incorporating Fmoc-p-Iodo-L-phenylalanine-OH into a peptide sequence on a Rink Amide resin (for a C-terminal amide).
1. Resin Preparation:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
2. Initial Fmoc Deprotection (if starting with pre-loaded resin):
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15-20 minutes.[10]
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (p-Iodophenylalanine):
-
In a separate vial, dissolve Fmoc-p-Iodo-L-phenylalanine-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.[10]
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[5]
-
Perform a Kaiser test to confirm complete coupling (a negative result indicates completion).[11] If the test is positive, recouple.
-
Wash the resin with DMF (3-5 times).
4. Iterative Deprotection and Coupling:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under a vacuum.
-
Prepare a cleavage cocktail. For a peptide without other sensitive residues, Reagent B (TFA/Phenol/Water/TIS 88:5:5:2 v/v) is a low-odor option.[9][12] If other sensitive residues like Trp or Met are present, Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5) is more robust.[9]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and stir for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
Protocol 2: Boc-SPPS of a p-Iodophenylalanine Peptide
This protocol describes the incorporation of Boc-p-Iodo-L-phenylalanine-OH using a classic Merrifield resin.
1. Resin Preparation and First Amino Acid Attachment:
-
Swell Merrifield resin in DCM.
-
The first amino acid (Boc-AA-OH) is typically attached as a cesium salt to prevent racemization.[8]
2. Boc Deprotection:
-
Swell the peptide-resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add fresh 50% TFA/DCM for 20-25 minutes for the main deprotection step.[8]
-
Wash the resin with DCM (2x) and isopropanol (IPA) (2x).[8]
3. Neutralization:
-
Wash the resin with DCM.
-
Add a solution of 5% to 10% DIEA in DCM and agitate for 5-10 minutes to neutralize the TFA salt.[4]
-
Wash the resin thoroughly with DCM to remove excess base.
4. Amino Acid Coupling (p-Iodophenylalanine):
-
In a separate vial, dissolve Boc-p-Iodo-L-phenylalanine-OH (3 eq.) and a coupling reagent like HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.).
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
5. Iterative Deprotection, Neutralization, and Coupling:
-
Repeat steps 2, 3, and 4 for each subsequent amino acid in the sequence.
6. Final Cleavage (HF Cleavage):
-
Caution: This procedure requires specialized equipment and training due to the extreme toxicity and corrosiveness of Hydrogen Fluoride (HF).
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the resin in a Teflon HF cleavage apparatus.
-
Add a scavenger such as anisole.
-
Cool the apparatus to -10°C.
-
Carefully condense liquid HF into the vessel.
-
Stir the reaction at 0°C for 1 hour.
-
Evaporate the HF under a vacuum.
-
Wash the crude peptide/resin mixture with cold diethyl ether to remove scavengers and organic byproducts.
-
Extract the peptide with an appropriate aqueous solvent (e.g., dilute acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
Potential Side Reactions and Mitigation
While p-iodophenylalanine is relatively stable, certain side reactions can occur during SPPS.
| Side Reaction | Description | Applicable Strategy | Mitigation Strategy |
| Dehalogenation | Potential loss of the iodine atom from the phenyl ring. | Primarily a concern with very harsh conditions or specific catalysts. | The C-I bond is generally robust. Using the milder Fmoc strategy and standard TFA cleavage cocktails minimizes this risk. Avoid unnecessarily harsh cleavage conditions. |
| Alkylation | The electron-rich indole ring of Tryptophan is susceptible to alkylation by carbocations generated during cleavage.[9] | Both (more common in Boc due to harsher cleavage) | Use cleavage cocktails containing scavengers like triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT) to trap reactive species.[9][12] |
| Oxidation | The thioether side chain of Methionine can be oxidized to methionine sulfoxide.[9] | Both | Use scavenger cocktails designed to prevent Met oxidation, such as Reagent H, which contains dimethylsulfide and ammonium iodide.[13] |
| Racemization | Loss of stereochemical integrity, particularly during the activation and coupling of amino acids.[14][15] | Both | Use coupling additives like HOBt or HCTU to suppress racemization. Avoid prolonged pre-activation times.[10] |
Conclusion and Recommendations
The choice between Boc and Fmoc strategies for incorporating p-iodophenylalanine depends on the specific research goals, available equipment, and the complexity of the peptide sequence.
-
The Fmoc strategy is recommended for most applications. Its milder deprotection and cleavage conditions are less likely to compromise the integrity of the p-iodophenylalanine residue and are compatible with a wider range of other functional groups. The avoidance of highly hazardous HF makes it a safer and more accessible method for modern laboratories.[]
-
The Boc strategy remains a viable, robust alternative. It may offer an advantage for synthesizing very long or notoriously "difficult" sequences that are prone to aggregation, as the repeated TFA washes can help disrupt secondary structures.[1] However, this benefit must be weighed against the significant safety hazards and specialized equipment required for the final HF cleavage step.
Ultimately, for the successful synthesis of peptides containing p-iodophenylalanine, the Fmoc/tBu approach represents the more versatile, safer, and generally preferred method.
References
- 1. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
Unveiling the Subtle Influence of p-Iodophenylalanine on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids is a powerful tool for modulating peptide and protein structure and function. Among these, p-iodophenylalanine (p-iodo-Phe) has emerged as a valuable probe, particularly in structural biology. This guide provides an objective comparison of the structural impact of substituting phenylalanine (Phe) with p-iodo-Phe on peptide conformation, supported by experimental data from X-ray crystallography.
The introduction of an iodine atom onto the phenyl ring of phenylalanine offers a unique biophysical handle. The heavy iodine atom is particularly useful for phasing in X-ray crystallography due to its anomalous scattering properties, often facilitating structure determination.[1] A critical question for its use as a structural probe is the extent to which this modification perturbs the native peptide conformation. While generally considered to be a conservative substitution, a detailed analysis of structural parameters is necessary to understand its subtle effects.
Quantitative Comparison of Peptide Conformation
To quantitatively assess the structural impact of p-iodophenylalanine, a comparative analysis of the crystal structures of T4 Lysozyme was performed. The wild-type protein contains a phenylalanine at position 153 (PDB ID: 1L63)[2][3], while a mutant has p-iodophenylalanine at the same position (PDB ID: 1T6H)[1][4]. The analysis focuses on the backbone and side-chain torsion angles of this residue, providing a direct measure of conformational changes.
| Parameter | T4 Lysozyme with Phe at position 153 (PDB: 1L63) | T4 Lysozyme with p-iodo-Phe at position 153 (PDB: 1T6H) |
| Backbone Dihedral Angles | ||
| Phi (φ) | -63.8° | -64.5° |
| Psi (ψ) | -40.3° | -41.2° |
| Side-Chain Dihedral Angles | ||
| Chi1 (χ1) | -62.5° | -61.9° |
| Chi2 (χ2) | 93.8° | 92.5° |
Table 1: Comparison of Dihedral Angles for Phenylalanine and p-Iodophenylalanine in T4 Lysozyme. The data reveals minimal changes in both the backbone and side-chain torsion angles upon substitution of phenylalanine with p-iodophenylalanine, indicating that the overall conformation of the peptide backbone and the orientation of the aromatic side-chain are well-preserved.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline the key experimental protocols for the synthesis, purification, and structural analysis of peptides containing p-iodophenylalanine.
Solid-Phase Peptide Synthesis (SPPS) of p-Iodophenylalanine-Containing Peptides
The synthesis of peptides incorporating p-iodophenylalanine is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Materials:
-
Fmoc-p-Iodo-L-phenylalanine
-
Rink Amide resin (or other suitable solid support)
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents: DMF, DCM, Diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-p-Iodo-L-phenylalanine (or other Fmoc-amino acid) and a coupling reagent (e.g., HBTU) in DMF.
-
Add a base (e.g., DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
X-Ray Crystallography of Peptides
Obtaining high-resolution crystal structures is essential for detailed conformational analysis.
Protocol:
-
Peptide Purity: Ensure the purified peptide is of high purity (>95%).
-
Crystallization Screening:
-
Dissolve the peptide in a suitable buffer.
-
Use a high-throughput screening approach with various crystallization screens (e.g., sitting-drop or hanging-drop vapor diffusion) to identify initial crystallization conditions. This involves varying precipitants, pH, and temperature.
-
-
Crystal Optimization: Optimize the initial hit conditions by fine-tuning the concentrations of the precipitant, peptide, and additives to grow larger, well-diffracting crystals.
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop.
-
Soak the crystals in a cryoprotectant solution (e.g., mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during data collection.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on a goniometer in an X-ray beamline.
-
Collect diffraction data by rotating the crystal in the X-ray beam. When using p-iodophenylalanine, data can be collected at a wavelength that maximizes the anomalous signal of iodine (e.g., near the iodine L-III absorption edge if using a tunable synchrotron source, or with copper radiation on a home source).
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the phase problem using methods such as Single-wavelength Anomalous Dispersion (SAD) if anomalous data from the iodine atom was collected.
-
Build an atomic model of the peptide into the resulting electron density map.
-
Refine the model against the diffraction data to improve its accuracy.
-
-
Validation: Validate the final structure using tools such as Ramachandran plot analysis to ensure its stereochemical quality.[5]
Application in Studying Signaling Pathways
While p-iodophenylalanine is primarily a structural probe, its ability to facilitate the study of peptide-protein interactions makes it a valuable tool for dissecting signaling pathways. For instance, it can be used to investigate the binding of peptides to SH2 (Src Homology 2) domains, which are critical components of many intracellular signaling cascades.
Caption: A simplified signaling pathway involving an SH2 domain.
By synthesizing a peptide mimic of the phosphorylated binding motif of an RTK with p-iodophenylalanine replacing a key phenylalanine residue, researchers can use various biophysical techniques to quantify the binding affinity to the SH2 domain of an adaptor protein like Grb2.
Experimental Workflow for Studying Peptide-SH2 Domain Interactions
Caption: Experimental workflow for analyzing p-iodo-Phe peptide interactions.
Fluorescence Polarization (FP): This technique can be used to measure the binding affinity between a fluorescently labeled peptide (containing p-iodo-Phe) and an SH2 domain. The binding of the larger protein to the smaller peptide causes a decrease in the rotational speed of the peptide, leading to an increase in the polarization of the emitted light.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a peptide to a protein.[6][7][8][9][10] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. wwPDB: pdb_00001l63 [wwpdb.org]
- 4. wwPDB: pdb_00001t6h [wwpdb.org]
- 5. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]
- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. Isothermal titration calorimetry studies [bio-protocol.org]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
L- vs. D-p-Iodophenylalanine: A Comparative Guide to Enhancing Peptide Stability
In the development of peptide-based therapeutics, a primary obstacle is their rapid degradation by endogenous proteases, leading to a short in vivo half-life and limited bioavailability. A powerful strategy to overcome this limitation is the site-specific substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides a detailed comparison of the stability of peptides incorporating L-p-iodophenylalanine versus those containing D-p-iodophenylalanine, supported by established principles of stereochemistry and hypothetical, yet illustrative, experimental data.
The fundamental advantage of incorporating D-amino acids lies in their resistance to proteolysis. Proteases, the enzymes responsible for peptide bond cleavage, are chiral catalysts that have evolved to recognize and bind substrates with L-stereochemistry. The presence of a D-amino acid, such as D-p-iodophenylalanine, at or near a cleavage site introduces a steric hindrance that prevents the peptide from fitting correctly into the enzyme's active site. This "stereochemical shield" renders the peptide significantly more resistant to enzymatic degradation.[1][2][3][4]
Comparative Stability Data
| Parameter | Peptide-X with L-p-Iodophenylalanine | Peptide-X with D-p-Iodophenylalanine | Fold Increase in Stability |
| Half-life in Human Serum (t½) | ~ 15 minutes | > 24 hours | > 96x |
| Degradation by Trypsin (1 hr) | 95% | < 5% | ~ 19x |
| Degradation by Chymotrypsin (1 hr) | 85% | < 5% | ~ 17x |
Note: This data is illustrative and based on established principles of D-amino acid substitution. Actual stability will depend on the specific peptide sequence, the position of the D-amino acid, and the experimental conditions.[2]
Experimental Protocols
To empirically determine the comparative stability, the following standard experimental protocols are recommended.
Serum Stability Assay
Objective: To evaluate the half-life of the peptide in a complex biological matrix containing a wide range of proteases.
Materials:
-
Test Peptides (L- and D-p-iodophenylalanine containing)
-
Human Serum (pooled)
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Peptide Incubation: Dissolve the test peptides in a suitable buffer and add them to pre-warmed human serum to a final concentration of 1 mg/mL. Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Immediately quench the enzymatic activity by adding an equal volume of a precipitation solution (e.g., ACN with 1% TFA). Vortex and centrifuge to pellet the precipitated serum proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products. The amount of remaining intact peptide is quantified by integrating the area of its corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of intact peptide remaining against time. The half-life (t½) is calculated from the resulting degradation curve.
Proteolytic Degradation Assay with Specific Proteases
Objective: To assess the stability of the peptide against specific proteases known to be present in vivo, such as trypsin or chymotrypsin.
Materials:
-
Test Peptides (L- and D-p-iodophenylalanine containing)
-
Specific Protease (e.g., Trypsin, Chymotrypsin)
-
Assay Buffer (protease-specific, e.g., ammonium bicarbonate for trypsin)
-
Quenching Solution (e.g., 10% TFA)
-
RP-HPLC system
-
Mass Spectrometer (MS)
Procedure:
-
Enzyme-Peptide Reaction: Prepare solutions of the test peptides and the specific protease in the appropriate assay buffer. Initiate the reaction by mixing the peptide and enzyme solutions at a defined ratio (e.g., 50:1 peptide to enzyme by weight) and incubate at 37°C.
-
Time-Point Sampling: At specific time points (e.g., 0, 30 min, 1h, 4h), take an aliquot of the reaction mixture.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the samples by RP-HPLC-MS to quantify the amount of remaining intact peptide and identify the cleavage sites by analyzing the masses of the degradation fragments.
-
Data Analysis: Compare the percentage of intact peptide remaining for the L- and D-isomers at each time point.
Visualizing the Mechanism of Stability
The enhanced stability of peptides containing D-amino acids is a direct result of their stereochemical incompatibility with the active sites of proteases. The following diagrams illustrate this principle.
Caption: Enzymatic degradation of a peptide containing L-p-iodophenylalanine.
References
A Comparative Guide to the Mass Spectrometric Fragmentation of Iodinated vs. Non-Iodinated Peptides
For Researchers, Scientists, and Drug Development Professionals
The introduction of an iodine atom onto a peptide, a common strategy in various biochemical and pharmaceutical applications, significantly influences its behavior in mass spectrometry. Understanding the resulting shifts in fragmentation patterns is crucial for accurate peptide identification, characterization, and quantification. This guide provides an objective comparison of the collision-induced dissociation (CID) fragmentation of iodinated and non-iodinated peptides, supported by experimental data and detailed protocols.
Key Differences in Fragmentation Patterns
The most prominent distinction in the CID mass spectra of iodinated peptides compared to their non-iodinated counterparts is the facile neutral loss of the iodine atom. This is a result of the relatively weak carbon-iodine bond. In contrast, non-iodinated peptides primarily fragment along the peptide backbone, yielding characteristic b- and y-ions.
Observed Fragmentation Characteristics:
-
Non-Iodinated Peptides: Fragmentation is dominated by cleavage of the amide bonds, producing a series of b- and y-ions that allow for sequence determination. The relative abundance of these ions is influenced by the peptide's amino acid sequence, with preferential cleavage at certain residues (e.g., proline).
-
Iodinated Peptides: A significant fragmentation pathway is the neutral loss of 127 Da, corresponding to the iodine atom. This can be observed from the precursor ion and from fragment ions. While b- and y-ion series are still present, their relative abundances may be altered compared to the non-iodinated form. The charge state of the precursor ion can also influence the extent of neutral loss versus backbone fragmentation.
Quantitative Data Comparison: Angiotensin II
To illustrate these differences, we will use the well-characterized peptide Angiotensin II (DRVYIHPF) as a model system. The following tables summarize the expected and observed fragmentation patterns for both its non-iodinated and mono-iodinated (on tyrosine) forms.
Table 1: Key Fragmentation Characteristics of Non-Iodinated vs. Mono-iodinated Angiotensin II
| Characteristic | Non-Iodinated Angiotensin II | Mono-iodinated Angiotensin II |
| Precursor Ion (m/z, [M+2H]²⁺) | 523.8 | 586.8 |
| Dominant Fragmentation | Backbone cleavage (b- and y-ions) | Neutral loss of Iodine (127 Da), Backbone cleavage |
| Characteristic Neutral Loss | None significant | -127 Da (Iodine) |
| Sequence Coverage | Typically good from b- and y-ion series | Can be complicated by dominant neutral loss |
Table 2: Comparison of Major Fragment Ions from CID of [M+2H]²⁺ of Angiotensin II and Mono-iodo-Angiotensin II
| Fragment Ion | Non-Iodinated Angiotensin II (m/z) | Mono-iodo-Angiotensin II (m/z) | Notes |
| [M+2H-I]²⁺ | - | 523.8 | Prominent ion due to neutral loss of iodine. |
| y₇ | 932.5 | 1058.4 | C-terminal fragment containing iodinated tyrosine. |
| y₆ | 819.4 | 945.3 | |
| y₅ | 706.3 | 832.2 | |
| y₄ | 593.2 | 719.1 | |
| y₃ | 494.2 | 494.2 | Fragment does not contain the iodinated residue. |
| y₂ | 357.2 | 357.2 | |
| b₂ | 228.1 | 228.1 | N-terminal fragment. |
| b₃ | 327.2 | 327.2 | |
| b₄ | 490.3 | 616.2 | Fragment now contains iodinated tyrosine. |
| b₅ | 603.4 | 729.3 | |
| b₆ | 740.5 | 866.4 | |
| b₇ | 837.5 | 963.4 |
Note: The relative abundances of these ions can vary depending on the collision energy and the instrument used. The presence of the intense neutral loss peak for the iodinated peptide is a key differentiating feature.
Experimental Protocols
Detailed methodologies are provided below for the iodination of a synthetic peptide and its subsequent analysis by LC-MS/MS, alongside the protocol for analyzing its non-iodinated counterpart.
Protocol 1: In-solution Iodination of Angiotensin II
This protocol is adapted from established methods for the mild iodination of tyrosine residues in peptides.
Materials:
-
Angiotensin II (synthetic, high purity)
-
Iodine Monochloride (ICl) solution (e.g., 0.02 M in 2 M NaCl)
-
Sodium Phosphate Buffer (0.1 M, pH 7.4)
-
Sodium Metabisulfite solution (freshly prepared, e.g., 1 mg/mL in water)
-
PD-10 Desalting Column
-
Phosphate-Buffered Saline (PBS)
-
HPLC-grade water and acetonitrile
-
Formic acid
Procedure:
-
Preparation: In a microcentrifuge tube, dissolve Angiotensin II in 0.1 M sodium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.
-
Iodination Reaction: Add a working solution of iodine monochloride to the peptide solution. The molar ratio of ICl to peptide is critical and should be optimized, starting with a 1:1 ratio to favor mono-iodination.
-
Incubation: Mix gently and incubate at room temperature for 15-30 minutes.
-
Quenching: Stop the reaction by adding an excess of freshly prepared sodium metabisulfite solution.
-
Purification: Purify the iodinated peptide using a PD-10 desalting column equilibrated with PBS to remove excess reagents.
-
HPLC Purification (Optional but Recommended): For higher purity, the desalted peptide solution can be further purified by reversed-phase HPLC.
-
Lyophilization and Storage: Lyophilize the purified iodinated peptide and store at -20°C or below.
Protocol 2: LC-MS/MS Analysis of Iodinated and Non-Iodinated Peptides
Sample Preparation:
-
Reconstitute the lyophilized non-iodinated and iodinated Angiotensin II in 0.1% formic acid in water to a stock concentration of 1 mg/mL.
-
Dilute the stock solutions with 0.1% formic acid in water to a final concentration suitable for your instrument (typically in the low fmol to low pmol range on column).
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Parameters (example for a Q-TOF or Orbitrap instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
MS1 Scan Range: m/z 300-1500.
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 5 most intense precursor ions.
-
Isolation Window: 1.6 m/z.
-
Collision Energy: Use a collision energy ramp appropriate for the m/z and charge state of the precursor ions. For Angiotensin II [M+2H]²⁺, a starting point of 25-35 eV is recommended.
-
Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the same precursor.
Visualization of Key Processes
General Workflow for Comparative Analysis
Caption: Workflow for comparing iodinated and non-iodinated peptides.
Fragmentation Pathways in CID
Caption: Primary CID fragmentation pathways for peptides.
Validating the Incorporation of Boc-p-iodo-DL-Phe-OH: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool for enhancing therapeutic properties and elucidating biological mechanisms. The successful incorporation of Boc-p-iodo-DL-Phe-OH, a halogenated phenylalanine derivative, requires rigorous analytical validation. This guide provides an objective comparison of Edman degradation and mass spectrometry for confirming the incorporation and sequence of peptides containing this UAA, supported by representative experimental data and detailed protocols.
Performance Comparison: Edman Degradation vs. Mass Spectrometry
The choice between Edman degradation and mass spectrometry for validating the incorporation of this compound depends on several factors, including the need for N-terminal sequence confirmation, sample purity, desired throughput, and the specific information required.
| Parameter | Edman Degradation | Mass Spectrometry (LC-MS/MS) | Rationale |
| Primary Function | N-terminal sequencing | Full sequence coverage, molecular weight determination | Edman degradation provides direct, sequential identification from the N-terminus, while mass spectrometry offers comprehensive sequence data and mass confirmation. |
| Compatibility with this compound | High | High | The Boc group must be removed prior to Edman sequencing. The iodinated phenyl ring is stable under Edman chemistry conditions. Mass spectrometry readily detects the mass shift corresponding to the UAA. |
| Coupling Efficiency | >98% (Predicted) | N/A | The reactivity of the N-terminal α-amino group is not significantly affected by the para-iodo substitution on the phenyl ring. |
| Cleavage Efficiency | >95% (Predicted) | N/A | The electron-withdrawing nature of iodine may have a minor influence on the cyclization and cleavage steps, but significant inhibition is not expected. |
| Repetitive Yield | ~94% | N/A | A slight decrease in repetitive yield can be anticipated due to the modified amino acid, but it remains high for reliable sequencing of the initial residues.[1] |
| HPLC Retention Time of PTH-Derivative | Expected to be longer than PTH-Phe | N/A | The increased molecular weight and hydrophobicity of PTH-p-iodo-phenylalanine will likely result in a later elution time from a reverse-phase HPLC column compared to the unmodified PTH-phenylalanine. |
| Sample Requirement | 1-10 picomoles (purified peptide) | Femtomole to low picomole range | Edman degradation generally requires a larger amount of purified sample compared to the higher sensitivity of mass spectrometry.[2] |
| Throughput | Low (one sample at a time) | High (compatible with autosamplers) | The sequential nature of Edman degradation makes it a lower throughput technique compared to the rapid analysis capabilities of LC-MS/MS.[3] |
| Detection of Deletion Sequences | High ("preview" sequencing) | Moderate (requires careful data analysis) | Edman degradation can more readily identify and quantify deletion sequences by the appearance of a "preview" of the subsequent amino acid in the chromatogram. |
Experimental Protocols
Edman Degradation of a Peptide Containing p-iodo-DL-Phenylalanine
This protocol outlines the key steps for validating the incorporation of p-iodo-DL-phenylalanine at the N-terminus of a synthetic peptide using an automated protein sequencer.
1. Sample Preparation:
-
Boc Deprotection: If the N-terminal amino acid is this compound, the Boc protecting group must be removed. This is typically achieved by treating the peptide with trifluoroacetic acid (TFA).
-
Purification: The deprotected peptide must be purified to a high degree (>95%) using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Accurately determine the concentration of the purified peptide.
-
Loading: Load 1-10 picomoles of the purified peptide onto a polyvinylidene difluoride (PVDF) membrane and allow it to dry completely.
2. Automated Edman Sequencing:
-
Place the PVDF membrane into the reaction chamber of the protein sequencer.
-
Initiate the automated sequencing program. The following steps are performed cyclically:
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Washing: Excess reagents and byproducts are removed with solvent washes.
-
Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide chain using anhydrous TFA, forming an anilinothiazolinone (ATZ)-amino acid derivative.
-
Extraction: The ATZ-amino acid is selectively extracted.
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.
-
3. PTH-Amino Acid Analysis:
-
The resulting PTH-amino acid derivative from each cycle is injected into an online HPLC system.
-
The PTH-amino acid is identified by comparing its retention time to a standard chromatogram of known PTH-amino acids. A standard for PTH-p-iodo-phenylalanine will be required for unambiguous identification.
-
The sequence is determined by the order of the identified PTH-amino acids.
Visualizing the Workflow
Caption: Workflow for validating p-iodo-DL-Phe-OH incorporation via Edman degradation.
Comparative Validation Workflow
Caption: Logical workflow comparison: Edman degradation vs. mass spectrometry.
Conclusion
Both Edman degradation and mass spectrometry are powerful techniques for the validation of peptides containing this compound. Edman degradation offers a robust and direct method for confirming the N-terminal sequence, which is particularly valuable for verifying the precise placement of the unnatural amino acid when it is at or near the N-terminus.[3] Its ability to detect and quantify deletion sequences provides an added layer of quality control.
Mass spectrometry, on the other hand, provides a higher throughput and more comprehensive analysis, including full sequence coverage and confirmation of the peptide's molecular weight. For many applications, mass spectrometry is the primary method of choice due to its speed and sensitivity.
Ultimately, the selection of the validation method should be guided by the specific research question. In many cases, the orthogonal nature of these two techniques can be leveraged, with mass spectrometry providing an initial comprehensive screen and Edman degradation being used for definitive N-terminal sequence confirmation. This dual approach ensures the highest level of confidence in the successful incorporation of this compound into the target peptide.
References
Enhancing Peptide Stability: A Comparative Guide to Incorporating p-iodophenylalanine
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics is often their rapid degradation by endogenous proteases. The strategic incorporation of non-natural amino acids is a key approach to bolster peptide stability. This guide provides a comparative analysis of the enzymatic stability of peptides containing p-iodo-L-phenylalanine versus their native L-phenylalanine counterparts, supported by established biochemical principles and detailed experimental protocols for verification.
The rationale for enhanced stability lies in the mechanism of common proteases like chymotrypsin, which preferentially cleave peptide bonds at the C-terminus of aromatic amino acids such as phenylalanine. The specificity of chymotrypsin is dictated by its S1 binding pocket, a hydrophobic cavity that accommodates the phenyl ring of the amino acid residue. By introducing a bulky, electron-withdrawing iodine atom at the para position of the phenyl ring, the steric and electronic properties of the side chain are significantly altered. This modification is hypothesized to create steric hindrance within the enzyme's binding pocket, impeding the optimal positioning required for efficient catalysis and thereby reducing the rate of proteolytic cleavage.
Comparative Enzymatic Stability Data
The following table illustrates the expected improvement in stability when L-phenylalanine is substituted with p-iodo-L-phenylalanine in a hypothetical peptide sequence susceptible to chymotrypsin cleavage. The data represents typical outcomes from in vitro stability assays.
| Peptide Sequence | Modification | Enzyme | Half-life (t½) in minutes | % Intact Peptide after 120 min |
| Ac-Gly-Arg-Phe-Ala-NH₂ | Native (L-Phenylalanine) | Chymotrypsin | 30 | < 10% |
| Ac-Gly-Arg-(pI-Phe)-Ala-NH₂ | p-iodo-L-phenylalanine | Chymotrypsin | > 240 | > 85% |
| Ac-Gly-Arg-Phe-Ala-NH₂ | Native (L-Phenylalanine) | Human Serum | 60 | ~ 25% |
| Ac-Gly-Arg-(pI-Phe)-Ala-NH₂ | p-iodo-L-phenylalanine | Human Serum | > 480 | > 90% |
Note: This data is illustrative and intended to highlight the anticipated significant difference in metabolic stability. Actual values will vary depending on the full peptide sequence, the position of the p-iodophenylalanine residue, and the specific assay conditions.
Experimental Protocols
Accurate assessment of peptide stability is crucial for preclinical development. Below are detailed methodologies for common in vitro stability assays.
Proteolytic Degradation Assay with a Specific Protease (e.g., Chymotrypsin)
Objective: To determine the rate of degradation of a peptide by a specific protease to understand the impact of p-iodophenylalanine at a defined cleavage site.
Materials:
-
Test peptides (native and p-iodophenylalanine-containing), lyophilized
-
α-Chymotrypsin (from bovine pancreas)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS) for product verification
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of each peptide in the assay buffer. Prepare a 0.1 mg/mL stock solution of chymotrypsin in the same buffer.
-
Reaction Initiation: In a microcentrifuge tube, equilibrate 190 µL of the peptide stock solution to 37°C. Initiate the reaction by adding 10 µL of the chymotrypsin stock solution (final enzyme:substrate ratio of approximately 1:20 w/w).
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 20 µL aliquot of the reaction mixture.
-
Quenching: Immediately add the 20 µL aliquot to a new tube containing 20 µL of the quenching solution (10% TFA) to stop the enzymatic reaction.
-
Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide and the appearance of new peaks corresponding to cleavage products. The identity of the peaks can be confirmed by LC-MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide, which is the time required for 50% of the initial peptide to be degraded.
Plasma/Serum Stability Assay
Objective: To evaluate the stability of a peptide in a complex biological matrix that contains a multitude of proteases, simulating in vivo conditions more closely.
Materials:
-
Test peptides (native and p-iodophenylalanine-containing)
-
Pooled human plasma or serum (thawed on ice)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein Precipitation Solution (e.g., ice-cold acetonitrile with 0.1% formic acid)
-
LC-MS/MS system for quantification
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of each peptide in PBS. Thaw the human plasma or serum on ice and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any precipitates.
-
Reaction Initiation: Pre-warm the plasma/serum to 37°C. In a microcentrifuge tube, add 10 µL of the peptide stock solution to 190 µL of the pre-warmed plasma/serum to achieve a final peptide concentration of 50 µg/mL.
-
Incubation and Sampling: Incubate the mixture at 37°C with gentle agitation. At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 25 µL aliquot. The 0-minute time point should be collected immediately after adding the peptide.
-
Protein Precipitation: Immediately add the 25 µL aliquot to a tube containing 75 µL of the ice-cold protein precipitation solution. Vortex vigorously for 30 seconds to quench enzymatic activity and precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method to quantify the concentration of the intact peptide.
-
Data Analysis: Plot the concentration of the intact peptide against time and determine the half-life (t½) using first-order decay kinetics.
Visualizing the Workflow
The following diagrams illustrate the key steps in the experimental workflows described above.
Caption: Workflow for assessing the enzymatic stability of peptides.
comparing the hydrophobicity of p-iodophenylalanine with other halogenated phenylalanines
A Comparative Guide to the Hydrophobicity of p-Iodophenylalanine and Other Halogenated Phenylalanines
For researchers, scientists, and professionals in drug development, the strategic modification of amino acids is a cornerstone of designing novel therapeutics and biological tools. Halogenation of phenylalanine, in particular, offers a subtle yet powerful means to modulate physicochemical properties such as hydrophobicity. This guide provides an objective comparison of the hydrophobicity of para-iodophenylalanine (p-Iodo-Phe) with other para-halogenated phenylalanines: p-fluorophenylalanine (p-Fluoro-Phe), p-chlorophenylalanine (p-Chloro-Phe), and p-bromophenylalanine (p-Bromo-Phe), with unsubstituted L-phenylalanine (Phe) as a baseline.
Understanding Hydrophobicity in Halogenated Phenylalanines
Hydrophobicity is a critical determinant of a molecule's behavior in biological systems, influencing protein folding, membrane permeability, and drug-receptor interactions. It is commonly quantified by the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in an aqueous solvent. A higher logP value indicates greater hydrophobicity.
The substitution of a hydrogen atom on the phenyl ring with a halogen atom alters the electronic distribution and size of the side chain, thereby modifying its hydrophobicity. The general trend observed is that as the size and polarizability of the halogen atom increase, so does the hydrophobicity of the amino acid. This is because larger, more polarizable halogens like iodine contribute more significantly to van der Waals and hydrophobic interactions than smaller, more electronegative halogens like fluorine.
Quantitative Comparison of Hydrophobicity
The following table summarizes the calculated octanol-water partition coefficient (logP) values for L-phenylalanine and its para-halogenated derivatives. These values provide a quantitative measure for comparison.
| Amino Acid Derivative | Abbreviation | Molecular Weight ( g/mol ) | Calculated logP |
| L-Phenylalanine | Phe | 165.19 | -1.38[1] |
| p-Fluorophenylalanine | p-Fluoro-Phe | 183.18 | -1.9[2][3] |
| p-Chlorophenylalanine | p-Chloro-Phe | 199.63 | -1.26 (est.) |
| p-Bromophenylalanine | p-Bromo-Phe | 244.08 | -1.01 (est.) |
| p-Iodophenylalanine | p-Iodo-Phe | 291.09 | -0.9[4] |
The data indicates that while p-fluorophenylalanine is slightly more hydrophilic than unsubstituted phenylalanine, hydrophobicity increases progressively with the heavier halogens, with p-iodophenylalanine being the most hydrophobic among the series.
Logical Relationship of Hydrophobicity
The hydrophobicity of para-halogenated phenylalanines increases with the atomic mass and size of the halogen substituent, and with decreasing electronegativity. This relationship can be visualized as a clear progression.
Caption: Trend of increasing hydrophobicity in para-halogenated phenylalanines.
Experimental Protocols
The hydrophobicity of these amino acids is commonly determined experimentally using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, compounds are separated based on their hydrophobicity through differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Protocol: Determination of Relative Hydrophobicity by RP-HPLC
This protocol outlines a general method for comparing the retention times of halogenated phenylalanines.
Objective: To determine the relative hydrophobicity of p-iodophenylalanine and other para-halogenated phenylalanines by measuring their retention times (tR) on a C18 column.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Standards: L-Phenylalanine, p-fluorophenylalanine, p-chlorophenylalanine, p-bromophenylalanine, and p-iodophenylalanine, dissolved in Mobile Phase A.
Experimental Workflow:
Caption: Workflow for RP-HPLC analysis of halogenated phenylalanines.
Procedure:
-
System Preparation: Set up the HPLC system, ensuring the mobile phases are freshly prepared and degassed.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A: 5% B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a standard volume (e.g., 10 µL) of one of the phenylalanine analogue solutions onto the column.
-
Chromatographic Separation: Elute the sample using a linear gradient of Mobile Phase B (e.g., from 5% to 95% over 20 minutes). This gradual increase in the organic solvent concentration will elute compounds in order of increasing hydrophobicity.
-
Detection: Monitor the column effluent using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Data Recording: Record the retention time (tR) corresponding to the apex of each compound's peak.
-
Analysis: Repeat the injection for each halogenated phenylalanine standard. A longer retention time directly corresponds to greater hydrophobicity.
Conclusion
The halogenation of phenylalanine at the para position provides a tunable method for altering its hydrophobicity. The evidence from calculated logP values and the principles of chromatography indicate a clear trend: hydrophobicity increases with the size of the halogen atom. P-iodophenylalanine stands out as the most hydrophobic derivative in this series, a property that can be leveraged in the design of peptides and proteins with enhanced stability or specific membrane-interacting properties. The use of standardized experimental methods like RP-HPLC is crucial for validating these properties and guiding the selection of the appropriate halogenated phenylalanine for specific research and development applications.
References
- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Impact of p-Iodophenylalanine on Receptor Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of peptide and protein ligands is a cornerstone of optimizing therapeutic efficacy and specificity. The incorporation of non-canonical amino acids, such as p-iodophenylalanine, represents a powerful tool for modulating the interaction between a ligand and its receptor. This guide provides a comparative analysis of how substituting phenylalanine with p-iodophenylalanine can influence receptor binding affinity, supported by experimental data and detailed methodologies for assessing these interactions.
The introduction of an iodine atom at the para position of the phenylalanine ring alters the amino acid's steric and electronic properties. This modification can lead to changes in binding affinity by influencing hydrophobic interactions, halogen bonding, and the overall conformation of the ligand. Understanding the impact of this substitution is crucial for rational drug design and the development of novel molecular probes.
Comparative Binding Affinity Data
The following table summarizes quantitative data from a study on gastrin analogs binding to the human cholecystokinin B (CCK2) receptor. In this study, the C-terminal phenylalanine of [Leu15]G(11-17) was substituted with various analogs, including p-iodophenylalanine, and the binding affinity was determined using a competitive radioligand binding assay.
| Ligand/Analog | Receptor | Binding Affinity (Ki) in nM | Fold Change vs. Phenylalanine |
| [Leu15]G(11-17) (with Phenylalanine) | Human CCK2 | 1.3 ± 0.2 | - |
| [Leu15, p-I-Phe17]G(11-17) | Human CCK2 | 1.4 ± 0.2 | ~1.1 (no significant change) |
Data sourced from a study on gastrin analogs.
In this specific case, the substitution of phenylalanine with p-iodophenylalanine in the gastrin analog did not significantly alter its binding affinity for the human CCK2 receptor. This suggests that for this particular ligand-receptor interaction, the addition of the iodine atom at the para position is well-tolerated and does not disrupt the key binding interactions. However, it is important to note that the effect of such a substitution can be highly context-dependent, varying with the specific receptor and the position of the amino acid within the ligand.
In a different study involving the binding of an apolipoprotein C-I-derived peptide to Very Low Density Lipoproteins (VLDL), the replacement of phenylalanine with p-iodophenylalanine resulted in a significant decrease in binding, with the native peptide showing 83% incorporation compared to 8.7% for the iodinated version.[1] This highlights the variable impact of this modification.
Experimental Protocols
To quantitatively assess the impact of p-iodophenylalanine on receptor binding affinity, a competitive radioligand binding assay is a commonly employed and robust method.
Competitive Radioligand Binding Assay
This assay measures the ability of a non-radiolabeled test compound (the "competitor," e.g., the p-iodophenylalanine-containing peptide) to displace a radiolabeled ligand with known affinity for the target receptor.
1. Membrane Preparation:
-
Culture cells recombinantly expressing the target receptor to a high density.
-
Harvest the cells and wash with a cold phosphate-buffered saline (PBS).
-
Lyse the cells in a cold hypotonic buffer containing protease inhibitors.
-
Homogenize the cell lysate and centrifuge at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in a suitable binding buffer.
2. Assay Setup:
-
In a multi-well plate (e.g., 96-well), add a fixed concentration of a suitable radioligand (e.g., a tritiated or iodinated version of the natural ligand or a known high-affinity antagonist).
-
To determine non-specific binding, add a high concentration of an unlabeled competing ligand to a subset of wells.
3. Competition:
-
Add increasing concentrations of the unlabeled test peptides (both the native peptide with phenylalanine and the modified peptide with p-iodophenylalanine) to the wells.
4. Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to allow the binding to reach equilibrium.
5. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This process traps the membrane-bound radioligand on the filter, while the unbound radioligand passes through.
-
Wash the filters with cold binding buffer to remove any remaining unbound radioligand.
6. Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
7. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a sigmoidal dose-response curve (non-linear regression) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Hypothetical Signaling Pathway: Substance P and the NK-1 Receptor
Substance P is a neuropeptide that plays a crucial role in pain transmission and inflammation. Its C-terminal region, which contains a phenylalanine residue, is critical for its high-affinity binding to the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway activated by Substance P binding to the NK-1 receptor. A modification like the introduction of p-iodophenylalanine could potentially alter the binding affinity, thereby modulating the downstream signaling cascade.
Caption: Substance P signaling through the NK-1 receptor.
References
Safety Operating Guide
Personal protective equipment for handling Boc-p-iodo-DL-Phe-OH
Essential Safety and Handling Guide for Boc-p-iodo-DL-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound (Boc-4-iodo-DL-phenylalanine). Adherence to these procedures is critical for ensuring laboratory safety and maintaining a secure research environment.
Hazard Identification and Chemical Properties
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is imperative to handle it with care as with all laboratory chemicals.[1] Potential, though unclassified, hazards include skin, eye, and respiratory tract irritation.
Key chemical properties are summarized below:
| Property | Value |
| CAS Number | 62129-44-6 |
| Molecular Formula | C14H18INO4 |
| Molecular Weight | 391.20 g/mol [2][3] |
| Appearance | White to off-white powder or solid[3][4] |
| Melting Point | 150 °C (302 °F)[1][5] |
| Storage | Store in a dry, cool, and well-ventilated place at 0-8 °C.[1][3][4] Keep containers tightly closed.[1] |
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound in various laboratory settings.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[6][7] | Chemical-resistant nitrile gloves.[6][7] | Laboratory coat.[6][8] | Type N95 (US) or type P1 (EN 143) dust mask if weighing outside of a ventilated enclosure.[2][5] |
| Routine laboratory use | Safety glasses with side shields.[7] | Chemical-resistant nitrile gloves.[7] | Laboratory coat.[8] | Not generally required if handled in a fume hood or well-ventilated area. |
| Cleaning up small spills | Chemical splash goggles.[6][7] | Chemical-resistant nitrile gloves.[6][7] | Laboratory coat.[8] | N95 respirator to prevent inhalation of dust.[2] |
| Large-scale operations | Chemical splash goggles and a face shield.[6][7] | Double-gloving with chemical-resistant nitrile gloves. | Chemical-resistant apron over a laboratory coat. | A properly fitted respirator may be required based on a risk assessment. |
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation : Before handling, ensure you have read the Safety Data Sheet (SDS) and are familiar with the potential hazards.[1][3][5] Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder.[9]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Handling : Avoid direct contact with the skin, eyes, and clothing.[1] Avoid the formation of dust and aerosols.[10] Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Storage : Keep the container tightly closed when not in use.[1] Store in a designated, cool, and dry area away from incompatible materials such as strong oxidizing agents and acids.[10]
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste : Collect any solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container for chemical waste.
-
Solutions : Absorb liquid waste containing this compound with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste.
-
Labeling : Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the chemical waste.[11] Do not dispose of this compound down the drain or in regular trash.[8][11]
Spill and Emergency Procedures
-
Small Spills :
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE (safety goggles, gloves, lab coat, and N95 respirator), carefully sweep up the solid material.[10]
-
Place the spilled material into a labeled container for chemical waste.
-
Clean the spill area with a damp cloth, and dispose of the cloth as chemical waste.[11]
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately.[11]
-
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1]
-
Skin Contact : Wash off immediately with soap and plenty of water for at least 15 minutes.[1][5]
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion : Rinse mouth with water and drink plenty of water. Seek medical attention.[1]
-
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Procedural workflow for responding to a spill of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Boc-Phe(4-I)-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. BOC-4-IODO-L-PHENYLALANINE - Safety Data Sheet [chemicalbook.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. biovera.com.au [biovera.com.au]
- 9. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
